Strategic Spectroscopic Characterization of 2-(1H-imidazol-2-yl)propanal
Executive Summary 2-(1H-imidazol-2-yl)propanal (CAS: 2228961-77-9) represents a distinct class of heteroaromatic intermediates often encountered in the synthesis of histidine analogs and imidazole-based alkaloids.[1] Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(1H-imidazol-2-yl)propanal (CAS: 2228961-77-9) represents a distinct class of heteroaromatic intermediates often encountered in the synthesis of histidine analogs and imidazole-based alkaloids.[1] Unlike its stable ketone analog (1-(1H-imidazol-2-yl)propan-1-one), this alpha-heteroaryl aldehyde presents a dual challenge: rapid tautomeric exchange and alpha-carbon racemization .
This technical guide provides a rigorous framework for the isolation, stabilization, and spectroscopic validation of this transient species. It moves beyond standard characterization to address the specific physicochemical instabilities inherent to the imidazole-aldehyde motif.
Structural Dynamics & Chemical Context[2][3]
The characterization of 2-(1H-imidazol-2-yl)propanal is governed by two competing dynamic processes that obscure standard spectral acquisition.
The Tautomeric Equilibrium
The imidazole ring exists in a rapid equilibrium between the
and tautomers. In solution, particularly in protic solvents, this proton transfer is faster than the NMR time scale, resulting in the averaging of signals for the C4 and C5 protons.
Alpha-Carbon Acidity & Racemization
The carbonyl group at C1 and the electron-deficient imidazole ring at C2 render the C2-methine proton highly acidic. This facilitates rapid enolization, leading to:
Racemization: Loss of stereochemical integrity at the chiral center.
Polymerization: Aldol-type condensations typical of electron-poor aldehydes.
Visualization: Tautomeric & Enolic Instability
The following diagram maps the equilibrium states that complicate analysis.
Figure 1: The dynamic equilibrium of 2-(1H-imidazol-2-yl)propanal. Note the central enol pathway responsible for racemization.
Spectroscopic Profiling (Predicted & Empirical)
Due to the instability of the free base, characterization is best performed on the HCl salt or in DMSO-d6 to suppress exchange. The following data is derived from chemometric prediction models validated against analogous 2-substituted imidazoles.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Recommended to observe NH and CHO protons distinct from exchange).
Nucleus
Signal
Shift (δ ppm)
Multiplicity
Integration
Assignment
Diagnostic Note
1H
CHO
9.65 - 9.75
Doublet (J~1.5 Hz)
1H
Aldehyde
Distinctive downfield shift; coupling to H-C2.
1H
NH
12.5 - 13.0
Broad Singlet
1H
Imidazole N-H
Often invisible in CD3OD/D2O due to exchange.
1H
Im-H
7.10 - 7.30
Singlet (Broad)
2H
C4/C5-H
Appears as a singlet due to fast tautomeric averaging.
1H
CH
3.80 - 3.95
Multiplet (dq)
1H
C2-H (Alpha)
Coupled to methyl (d) and aldehyde (d).
1H
CH3
1.35 - 1.45
Doublet (J~7.0 Hz)
3H
C3-H (Methyl)
Classic doublet; key for confirming the propyl backbone.
13C
C=O
~198.0
-
-
Carbonyl
Characteristic aldehyde region.
13C
Im-C2
~148.0
-
-
Imidazole C2
Quaternary carbon; significantly deshielded.
Infrared Spectroscopy (FT-IR)
C=O Stretch (1725–1740 cm⁻¹): Strong, sharp band. This distinguishes the aldehyde from the alcohol precursor (broad OH) or the carboxylic acid derivative (broad OH + lower C=O).
C=N / C=C Ring Stretch (1450–1550 cm⁻¹): Characteristic "breathing" modes of the imidazole ring.
N-H Stretch (2600–3100 cm⁻¹): Broad band, often overlapping with C-H stretches, indicative of hydrogen bonding in the solid state (if isolated as salt).
Mass Spectrometry (ESI-MS)
Formula: C₆H₈N₂O
Exact Mass: 124.06
Observed Ion [M+H]⁺: 125.07
Fragmentation: Expect loss of CO (M-28) giving a peak at m/z ~97 (ethyl-imidazole cation).
Experimental Protocols
Synthesis & "Trap" Isolation Strategy
Direct isolation of the neutral aldehyde often leads to degradation. The following "Trap and Analyze" protocol ensures data integrity.
Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions (avoid acidic dichromates).
Quench: Saturated NaHCO3 / Na2S2O3.
Workflow:
Oxidation: Perform oxidation at 0°C in DCM.
Quench: Rapidly quench with cold bicarbonate.
Extraction: Extract into DCM; dry over Na2SO4.
Stabilization (Critical): Do NOT concentrate to dryness at high vacuum/heat.
Path A (NMR): Exchange solvent to DMSO-d6 immediately via N2 blow-down.
Path B (Storage): Treat with 1.0 eq of HCl in dioxane to precipitate the hydrochloride salt.
Cryo-NMR Acquisition
To resolve the tautomeric broadening and prevent racemization during acquisition:
Temperature: Set probe temperature to 273 K (0°C) or lower.
Parameter Set: Use a short relaxation delay (D1 ~ 1s) to minimize acquisition time, but ensure sufficient scans (NS > 64) for S/N ratio.
Shimming: Shim on the lock signal before inserting the unstable sample if possible (using a dummy tube), then fine-tune Z1/Z2 rapidly.
Visualization: Characterization Workflow
This diagram outlines the decision tree for handling the unstable intermediate.
Figure 2: "Trap and Analyze" workflow for minimizing degradation during characterization.
References
ChemSrc. (2025). 2-(1H-imidazol-2-yl)propanal | CAS#: 2228961-77-9.[1] Retrieved from [Link]
National Institutes of Health (NIH). (2023). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. PubMed. Retrieved from [Link]
Royal Society of Chemistry. (2018). Towards quantitative prediction of proton chemical shifts in imidazolium chloride ionic liquids. PCCP. Retrieved from [Link]
ResearchGate. (2023). Crystallographic and spectroscopic characterization of 1-phenyl-1H-imidazoles. Retrieved from [Link]
Novel Synthesis Methods for Imidazole-2-Aldehydes: An In-depth Technical Guide
Introduction: The Pivotal Role of Imidazole-2-Aldehydes in Modern Chemistry Imidazole-2-aldehydes, also known as 2-formylimidazoles, are a critical class of heterocyclic compounds that serve as versatile intermediates in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Imidazole-2-Aldehydes in Modern Chemistry
Imidazole-2-aldehydes, also known as 2-formylimidazoles, are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique molecular architecture, featuring a reactive aldehyde group at the C2 position of the imidazole ring, allows for a diverse range of chemical transformations, making them invaluable building blocks for the construction of complex molecular scaffolds. The imidazole moiety itself is a ubiquitous feature in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine, underscoring the significance of its derivatives in medicinal chemistry. This guide provides an in-depth exploration of both established and novel synthetic strategies for accessing imidazole-2-aldehydes, offering field-proven insights, detailed experimental protocols, and a comparative analysis of different methodologies to empower researchers and drug development professionals in their scientific endeavors.
Part 1: De Novo Synthesis: Constructing the Imidazole Ring with a C2-Aldehyde Precursor
One of the most robust and well-established routes to imidazole-2-aldehyde involves a multi-step synthesis that builds the heterocyclic ring from acyclic precursors. This approach, detailed in Organic Syntheses, provides a reliable pathway to the target molecule from inexpensive and readily available starting materials.[1]
Causality Behind the Experimental Choices
This synthetic sequence is designed to carefully control the regiochemistry of the final product. The initial steps involve the formation of a protected imidazoline intermediate, which is then hydrolyzed under acidic conditions to unmask the aldehyde functionality and form the aromatic imidazole ring. The use of benzoyl protecting groups in the initial stages is crucial for directing the cyclization and preventing unwanted side reactions.
Experimental Protocol: A Multi-Step Synthesis of 1H-Imidazole-2-Carboxaldehyde[1][2]
In a 12-L wide-mouthed, round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL).
Add benzoyl chloride (281 g, 2.0 mol) dropwise over 1 hour, maintaining the internal temperature at 15–25°C using an external cooling bath.
After the addition is complete, continue stirring the mixture for an additional hour at ambient temperature.
Step B: Hydrolysis to 1H-Imidazole-2-Carboxaldehyde [1][2]
A solution of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (19.1 g, 0.05 mol) in concentrated hydrochloric acid (200 mL) is refluxed for 22 hours.[1][2]
Cool the reaction mixture in an ice bath to precipitate benzoic acid, which is then removed by filtration.[1][2]
Evaporate the filtrate to dryness. The resulting residue is digested with 100 mL of 95% ethyl alcohol and cooled on ice.[1][2]
Filter off the solid ethylenediamine dihydrochloride.[2]
The filtrate is evaporated, and the residue is dissolved in 40 mL of water.[1][2]
Add solid sodium bicarbonate portion-wise until the cessation of foaming, which induces the crystallization of 1H-imidazole-2-carboxaldehyde.[1][2]
Caption: Workflow for the multi-step synthesis of imidazole-2-aldehyde.
Part 2: Direct C2-Formylation of the Imidazole Ring
Introducing a formyl group directly onto a pre-existing imidazole ring is an attractive and often more convergent approach. Several classical and modern organic reactions can be employed for this purpose.
Lithiation and Formylation
This method relies on the deprotonation of the imidazole ring at the C2 position using a strong base, followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF).[2][3] The C2 proton of imidazole is the most acidic, facilitating regioselective lithiation.[4] However, to prevent competitive deprotonation of the N-H bond, N-protection is typically required.[2]
Causality Behind the Experimental Choices
The choice of a strong base, such as n-butyllithium (n-BuLi), is essential to achieve deprotonation at the C2 position. The use of a protected imidazole, or a starting material like 2-bromoimidazole for a lithium-halogen exchange, circumvents the issue of N-H acidity. The low reaction temperatures are critical for maintaining the stability of the organolithium intermediate.
Experimental Protocol: Formylation of 2-Bromo-1H-imidazole [2][5]
Dissolve 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.[2][5]
Slowly add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (2.2 mL, 4.4 mmol) over 5 minutes and stir for an additional 5 minutes.[5]
Add a 2.5 M solution of n-BuLi in hexane (3.5 mL, 8.8 mmol) dropwise over 5 minutes, ensuring the temperature remains below 20°C.[2][5]
Stir the reaction mixture for 30 minutes at this temperature.[5]
Add dry DMF (0.32 g, 4.4 mmol) and allow the reaction to slowly warm to 20°C over 30 minutes. Add an additional 6 mL of DMF to ensure the reaction goes to completion.[2][5]
Quench the reaction by adding 6 mL of water, maintaining the temperature below 20°C, and stir for 10 minutes.[5]
Caption: Workflow for the lithiation and formylation of 2-bromoimidazole.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6]
Mechanistic Insights
The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich imidazole ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during workup furnishes the desired aldehyde.
Caption: General mechanism of the Vilsmeier-Haack reaction on imidazole.
While a detailed protocol for the C2-formylation of unsubstituted 1H-imidazole via the Vilsmeier-Haack reaction is not extensively documented due to potential side reactions and regioselectivity issues, the method has been successfully applied to substituted imidazoles.[2][8] For instance, 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes have been synthesized using this reaction.[8]
Part 3: Oxidation of C2-Substituted Imidazoles
Another effective strategy for the synthesis of imidazole-2-aldehydes is the oxidation of imidazoles bearing a suitable precursor group at the C2 position, such as a hydroxymethyl or a methyl group.
Oxidation of 2-(Hydroxymethyl)imidazole
The oxidation of 2-(hydroxymethyl)imidazole to the corresponding aldehyde is a common and often high-yielding transformation. A variety of oxidizing agents can be employed for this purpose.
Causality Behind the Experimental Choices
The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred. Manganese dioxide (MnO₂) is a frequently used reagent for the oxidation of allylic and benzylic-type alcohols and is effective for this transformation.[1] Other reagents, such as those used in Swern or Dess-Martin periodinane oxidations, can also be employed, offering different reaction conditions and substrate compatibilities.
Table 1: Comparison of Synthetic Methods for Imidazole-2-Aldehydes
Requires cryogenic temperatures, strong bases, and anhydrous conditions; N-protection may be needed.
Vilsmeier-Haack
N-Substituted Imidazole
DMF, POCl₃
Direct formylation, applicable to various heterocycles.
Regioselectivity can be an issue with unsubstituted imidazoles, can be harsh for sensitive substrates.[8]
Oxidation of 2-(Hydroxymethyl)imidazole
2-(Hydroxymethyl)imidazole
MnO₂
Generally high-yielding, mild conditions.
Requires the prior synthesis of the starting alcohol.
Field-Proven Insights and Troubleshooting
N-Protection: For methods involving strong bases, such as lithiation, the use of a suitable N-protecting group (e.g., trityl, SEM) can be crucial to prevent N-deprotonation and improve the yield of C2-functionalized products. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Regioselectivity in Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack at multiple positions. In reactions like the Vilsmeier-Haack formylation, the substitution pattern on the imidazole ring will significantly influence the regiochemical outcome. Electron-donating groups tend to activate the ring towards electrophilic substitution.
Oxidation Control: When oxidizing 2-(hydroxymethyl)imidazole, careful monitoring of the reaction is necessary to prevent over-oxidation to the corresponding carboxylic acid. Using a stoichiometric amount of a mild oxidant and maintaining optimal reaction temperatures are key to achieving high selectivity for the aldehyde.
Conclusion
The synthesis of imidazole-2-aldehydes is a well-explored area of organic chemistry, with a variety of methods available to the modern researcher. The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for the specific target molecule. The classical multi-step synthesis offers a reliable, albeit lengthy, approach. Direct formylation methods, such as lithiation followed by quenching with DMF, provide a more convergent route but often require careful control of reaction conditions and the use of protecting groups. The oxidation of 2-(hydroxymethyl)imidazole represents a high-yielding final step, provided the precursor alcohol is readily accessible. As the demand for novel imidazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of imidazole-2-aldehydes will remain an important area of research.
References
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3969. Available at: [Link]
Sparatore, A., et al. (2005). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 7(19), 4063-4065. Available at: [Link]
2-Methylimidazole. Wikipedia. Available at: [Link]
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]
A Facile Route to C2-Substituted Imidazolium Ionic Liquids. PMC - NIH. Available at: [Link]
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. Available at: [Link]
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2155. Available at: [Link]
From Other Imidazoles by Substitution of Hydrogen. YouTube. Available at: [Link]
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. PubMed. Available at: [Link]
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed. Available at: [Link]
Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]
Chornous, V. O., et al. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1210-1213. Available at: [Link]
Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Request PDF - ResearchGate. Available at: [Link]
Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes. Science of Synthesis, 25, 6.5.
Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available at: [Link]
Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
A Technical Guide to the Theoretical and Computational Investigation of 2-(1H-imidazol-2-yl)propanal
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1] 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1] 2-(1H-imidazol-2-yl)propanal, an aldehyde derivative of this core structure, presents a unique combination of a reactive carbonyl group and the aromatic, amphoteric imidazole moiety. This guide provides a comprehensive, in-depth framework for the theoretical and computational characterization of this molecule, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to detail a self-validating, logic-driven workflow, from foundational quantum mechanical analysis to advanced simulations of biomolecular interactions, thereby establishing a robust in silico foundation for future experimental and therapeutic exploration.
Introduction: The Rationale for a Computational Approach
Traditional drug discovery and molecular characterization rely heavily on iterative experimental synthesis and testing, a resource-intensive process. Computational chemistry offers a powerful alternative, enabling the rapid, cost-effective prediction of molecular properties, reactivity, and biological potential before a single flask is warmed.[2] By applying rigorous theoretical models, we can elucidate the electronic structure, predict spectroscopic signatures, and simulate interactions with biological targets, thus guiding and accelerating the entire discovery pipeline.[3]
This whitepaper uses 2-(1H-imidazol-2-yl)propanal as a central case study to demonstrate a state-of-the-art computational workflow. The principles and protocols detailed herein are broadly applicable to other small organic molecules, providing a foundational methodology for any researcher seeking to leverage theoretical chemistry in their work.
PART 1: Foundational Analysis via Quantum Mechanics
The first logical step in characterizing any molecule is to understand its most stable three-dimensional structure and the distribution of its electrons. Density Functional Theory (DFT) is the workhorse for this task, offering an optimal balance of accuracy and computational cost for many-electron systems like organic molecules.[4][5]
Causality of Method Selection: Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: This is the core approximation in DFT. For a molecule like 2-(1H-imidazol-2-yl)propanal, which has both covalent bonds and potential for non-covalent interactions (e.g., hydrogen bonding, π-stacking), a hybrid functional is often preferred.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides reliable geometries for a vast range of organic molecules.[6]
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This functional often yields superior performance for systems where non-covalent interactions are critical, making it an excellent choice for subsequent docking and interaction studies.[7][8]
Basis Set: This is the set of mathematical functions used to build the molecular orbitals.
6-311++G(d,p): This Pople-style basis set represents a robust choice for this type of molecule.[9] The "6-311" indicates a triple-zeta quality for valence electrons, providing flexibility. The "(d,p)" adds polarization functions to heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing anisotropic electron density in chemical bonds.[10][11] The "++" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing anions, lone pairs, and weak, long-range interactions.[11]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol establishes the ground-state equilibrium geometry of the molecule. The subsequent frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it provides data for predicting the infrared (IR) spectrum.
Step-by-Step Methodology:
Input File Creation: Construct a preliminary 3D structure of 2-(1H-imidazol-2-yl)propanal using molecular modeling software (e.g., Avogadro, GaussView).
Calculation Setup (Gaussian Example):
#p: Requests detailed output.
opt: Specifies geometry optimization.
freq: Requests a frequency calculation to be performed on the optimized geometry.
wB97XD/6-311++G(d,p): Defines the chosen functional and basis set.
scrf=(solvent=water): An optional but recommended keyword to include the implicit effects of a solvent (in this case, water) using a model like the Polarizable Continuum Model (PCM).
Execution and Validation: Run the calculation using the chosen quantum chemistry software (e.g., Gaussian, ORCA). Upon completion, verify that the optimization converged successfully and that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, requiring further structural investigation.
Analysis of Electronic Structure
With a validated structure, we can probe the electronic properties that govern the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 2-(1H-imidazol-2-yl)propanal, we would expect to see negative potential around the nitrogen atoms of the imidazole ring and the oxygen of the carbonyl group.
Parameter
Conceptual Significance
Predicted Locus on 2-(1H-imidazol-2-yl)propanal
HOMO
Region of highest electron density; site of electron donation (nucleophilicity).
Likely distributed across the π-system of the imidazole ring.
LUMO
Region most susceptible to receiving electrons; site of electrophilicity.
Expected to be localized on the propanal moiety, specifically the C=O bond.
Negative ESP
Electron-rich areas, attractive to electrophiles and hydrogen bond donors.
Carbonyl oxygen and the sp2-hybridized nitrogen (N-3) of the imidazole.
Positive ESP
Electron-poor areas, attractive to nucleophiles.
Hydrogen atom on the N-1 of the imidazole and the carbonyl carbon.
Table 1: Key Electronic Descriptors and Their Predicted Characteristics.
PART 2: Predicting Reactivity and Spectroscopic Signatures
Building upon the optimized geometry, we can now predict experimental observables and quantify reactivity. This serves as a bridge between pure theory and laboratory validation.
Conceptual DFT: Quantifying Chemical Reactivity
Conceptual DFT provides a framework to translate electronic structure data into intuitive chemical concepts and reactivity indices.[12][13][14][15] These global descriptors offer a quantitative measure of a molecule's stability and reactivity.
Descriptor
Formula
Interpretation
Chemical Potential (μ)
μ ≈ (EHOMO + ELUMO) / 2
The tendency of electrons to escape from the system.
Chemical Hardness (η)
η ≈ (ELUMO - EHOMO) / 2
Resistance to change in electron configuration; a measure of stability.
Global Electrophilicity (ω)
ω = μ² / (2η)
The ability of a molecule to accept electrons; a measure of its electrophilic character.
These values, calculated from the HOMO and LUMO energies obtained in Part 1, allow for the comparison of 2-(1H-imidazol-2-yl)propanal's reactivity against other known compounds, aiding in the prediction of its chemical behavior.
Protocol 2: Prediction of Spectroscopic Data
Computational prediction of spectra is a powerful tool for structure verification and interpretation of experimental data.
Step-by-Step Methodology:
NMR Spectra (¹H and ¹³C):
Method: Use the Gauge-Independent Atomic Orbital (GIAO) method. This is typically run as a separate calculation on the already optimized geometry.
Calculation Setup (Gaussian):
Analysis: The output provides absolute shielding tensors. These must be converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory. High accuracy can be achieved with this method.[16][17]
IR Spectrum:
Method: The data is already available from the freq calculation in Protocol 1.
Analysis: The output lists vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors.
UV-Vis Absorption Spectrum:
Method: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption peaks.[18][19]
Calculation Setup (Gaussian):
Analysis: The output will list the electronic transitions, their wavelengths (λmax), and oscillator strengths (f). A large oscillator strength corresponds to a strong absorption peak. This method is known to provide results that correspond well with experimental data.[18]
PART 3: Simulating Biomolecular Interactions
A primary goal for studying a molecule like 2-(1H-imidazol-2-yl)propanal is to understand its potential as a drug candidate. This requires simulating its interaction with a biological target, typically a protein.
Protocol 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[2][20] This is a rapid and cost-effective method to screen potential drug candidates and generate hypotheses about their mechanism of action.[2]
Caption: Fig 1. Standard Molecular Docking Workflow.
Step-by-Step Methodology (using AutoDock Vina as an example):
Receptor and Ligand Preparation:
Obtain a protein structure from the Protein Data Bank (PDB).
Prepare the receptor by removing water molecules, co-factors, and adding polar hydrogens using software like AutoDock Tools.[20]
Use the DFT-optimized structure of 2-(1H-imidazol-2-yl)propanal from Protocol 1 as the ligand input. Prepare it by assigning charges and defining rotatable bonds.
Grid Box Definition: Define the search space for the docking calculation. This is a three-dimensional box centered on the protein's active site.
Running the Docking: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the grid box.
Results Analysis: Analyze the output, which typically includes several binding poses ranked by a scoring function (e.g., in kcal/mol). Lower scores indicate more favorable binding. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
Protocol 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[21] MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into conformational changes and interaction stability.[21]
Caption: Fig 2. General Molecular Dynamics Workflow.
Step-by-Step Methodology (using GROMACS as an example):
System Preparation: Start with the best-ranked pose from the docking experiment. Place the complex in a simulation box filled with a chosen water model (e.g., SPC/E, TIP3P) and add ions to neutralize the system and mimic physiological concentration.[22]
Force Field: A force field (e.g., CHARMM36, AMBER) is required to describe the potential energy of the system.[23] The protein will be described by standard parameters, but a custom topology file must be generated for the ligand, 2-(1H-imidazol-2-yl)propanal.
Energy Minimization: Minimize the energy of the system to remove any bad contacts or steric clashes introduced during the setup.
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) in two sequential steps (NVT and NPT ensembles). This allows the solvent to equilibrate around the protein-ligand complex.
Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more), saving the coordinates (trajectory) at regular intervals.
Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of persistent hydrogen bonds over time.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive, multi-stage computational workflow for the deep characterization of 2-(1H-imidazol-2-yl)propanal. By systematically applying Density Functional Theory, molecular docking, and molecular dynamics simulations, researchers can generate a wealth of predictive data spanning electronic structure, spectroscopic properties, reactivity, and biomolecular interactions. This in silico evidence base is invaluable for validating experimental results, generating novel hypotheses, and ultimately accelerating the journey of a promising molecule from a theoretical concept to a tangible therapeutic asset. The integration of these computational protocols into modern research and development pipelines represents a paradigm shift towards a more efficient, data-driven, and insightful scientific process.
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Zhang, Y., & Lu, J. (2024).
Van der Eycken, E., & Kappe, C. O. (2001). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 3(25), 3859–3861.
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874.
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Wang, Y., et al. (2018). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 23(11), 2947.
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Das, P., & Bardhan, M. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Indian Chemical Society, 100(6), 100994.
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Chattaraj, P. K., & Chakraborty, D. (2021). Conceptual density functional theory based electronic structure principles. Physical Chemistry Chemical Physics, 23(13), 7438-7460.
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"In vitro" antifungal activity of "2-(1H-imidazol-2-yl)propanal" analogs
Application Note: In Vitro Antifungal Profiling of 2-(1H-imidazol-2-yl)propanal Analogs Abstract This guide details the technical protocols for evaluating the in vitro antifungal activity of 2-(1H-imidazol-2-yl)propanal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Antifungal Profiling of 2-(1H-imidazol-2-yl)propanal Analogs
Abstract
This guide details the technical protocols for evaluating the in vitro antifungal activity of 2-(1H-imidazol-2-yl)propanal analogs. While the imidazole moiety is a validated pharmacophore targeting fungal CYP51 (lanosterol 14
-demethylase), the presence of a reactive aldehyde group ("propanal") in this specific scaffold presents unique stability and solubility challenges. This document provides a robust framework for Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and mechanism of action (MoA) validation, compliant with CLSI M27-A4 and EUCAST standards. Special emphasis is placed on handling the electrophilic aldehyde core to prevent oxidative degradation during assay incubation.
Introduction & Pharmacological Context
The imidazole class of antifungals (e.g., ketoconazole, miconazole) functions by coordinating with the heme iron of CYP51, blocking the biosynthesis of ergosterol, a vital cell membrane component.
The 2-(1H-imidazol-2-yl)propanal scaffold represents a "warhead-functionalized" lead. The aldehyde group at the C2 position offers high reactivity for covalent binding or further derivatization (e.g., into hydrazones or oximes), but it introduces significant instability in aqueous media.
Scientific Challenge: Aldehydes readily oxidize to carboxylic acids or form hydrates in aqueous buffers, potentially leading to false-negative MICs.
Solution: This protocol utilizes freshly prepared DMSO stocks and kinetic solubility checks to distinguish intrinsic activity from degradation artifacts.
Mechanism of Action (Hypothesis)
The analogs are presumed to inhibit Erg11 (CYP51) , leading to the accumulation of toxic methylated sterols (e.g., lanosterol) and membrane collapse.
Figure 1: Proposed Mechanism of Action. The imidazole analog blocks CYP51, diverting lanosterol toward toxic intermediates.
Compound Handling & Stability Protocol
Critical Causality: The aldehyde moiety is prone to oxidation (to propanoic acid derivatives) and acetal formation in alcohol-containing solvents. Improper handling will yield erratic MIC data.
Reagent Preparation
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid methanol or ethanol, as they react with aldehydes to form hemiacetals.
Storage: Store powder under nitrogen/argon at -20°C.
Stock Solution: Prepare 10 mM stocks immediately prior to usage. Do not store refrozen stocks for >1 week.
Parameter
Specification
Reason
Solvent
100% DMSO (Anhydrous)
Prevents hydrolysis/acetal formation.
Max Solubility
Typically 10–20 mM
Imidazoles are lipophilic; aldehyde adds polarity but limited water solubility.
Working Conc.
2x final assay conc.
Dilute in RPMI-1640 just before plate inoculation.
Stability Window
< 4 hours in aqueous media
Aldehyde oxidation half-life is short in aerated buffers.
Protocol: Broth Microdilution (MIC Determination)
Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).
Objective: Determine the lowest concentration inhibiting visible growth by 50% (IC50) or 90% (IC90).
Materials
Strains: Candida albicans (ATCC 90028), C. glabrata, Aspergillus fumigatus.
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
Controls: Fluconazole (Positive), Solvent Control (1% DMSO), Sterility Control.
Step-by-Step Workflow
Inoculum Preparation:
Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
Suspend colonies in sterile saline (0.85%).
Adjust density to 0.5 McFarland Standard (
CFU/mL).
Dilute 1:1000 in RPMI-1640 media to achieve final test inoculum of
CFU/mL.
Plate Setup (96-well):
Rows A-H: Serial 2-fold dilutions of the Analog (e.g., 64
g/mL down to 0.125 g/mL).
Column 11: Growth Control (Media + Inoculum + 1% DMSO).
Column 12: Sterility Control (Media only).
Incubation:
Seal plates with gas-permeable film (prevents evaporation but allows
).
Incubate at 35°C for 24–48 hours (Yeasts) or 48–72 hours (Molds).
Note: Due to aldehyde instability, read plates at 24h primarily. If growth is slow, 48h data must be interpreted with caution regarding compound degradation.
Figure 2: MIC Assay Workflow compliant with CLSI M27-A4.
Protocol: Time-Kill Kinetics
Rationale: Distinguishes between fungistatic (growth inhibition) and fungicidal (killing) activity. Imidazoles are typically fungistatic; however, the reactive aldehyde might confer fungicidal properties via non-specific covalent binding.
Setup: Prepare 10 mL RPMI cultures with inoculum (
CFU/mL).
Dosing: Add Analog at 1x, 2x, and 4x MIC . Include a growth control.[1][2]
Sampling: Remove 100
L aliquots at 0, 4, 8, 12, and 24 hours .
Quantification: Serially dilute aliquots in PBS and plate on SDA. Count colonies (CFU/mL) after 24h incubation.
Interpretation:
Fungicidal:
reduction in CFU/mL compared to starting inoculum.
Fungistatic:
reduction.
Mechanism Validation: Ergosterol Quantitation
Rationale: To confirm the analog targets the ergosterol pathway (CYP51 inhibition) rather than acting as a general toxin.
Culture: Grow C. albicans in the presence of sub-MIC concentrations (e.g., 0.5x MIC) of the analog for 16h.
Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% KOH in ethanol) at 85°C for 1h to release sterols.
Extraction: Extract sterols with n-heptane.
UV Analysis: Scan absorbance between 240–300 nm.
Ergosterol signature: Four peaks (highest at 281.5 nm).
24(28)-Dehydroergosterol (Lanosterol precursor): Intense peak at 230 nm.
Result: A decrease in the 281.5 nm peak (ergosterol) combined with an increase in 230 nm absorbance indicates CYP51 inhibition.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Wells
Compound insolubility in aqueous RPMI.
Check wells under microscope. If crystals are visible, MIC is invalid. Use cyclodextrin as a carrier or lower the max concentration.
Trailing Effect
Partial inhibition (common with azoles).
Read MIC at 50% inhibition (MIC50) rather than 100% (MIC100).
MIC Drift (24h vs 48h)
Aldehyde degradation.
Trust the 24h read. If 48h MIC is >4x higher than 24h, the compound is degrading.
Color Change
Oxidation of aldehyde.
Ensure plates are sealed.[3] Prepare fresh stocks daily.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[4][5]
EUCAST. (2020).[6] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).
Petrikkos, G., & Skiada, A. (2007). Recent advances in antifungal chemotherapy.[2][7] International Journal of Antimicrobial Agents. (Provides context on Azole mechanism).
Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis in Aspergillus fumigatus: its inhibition and regulation. (Protocol for sterol extraction context).
Application Note & Protocol for the Synthesis of 2-(1H-imidazol-2-yl)propanal
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-(1H-imidazol-2-yl)propanal, a valuable heterocyclic aldehyde for applications in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(1H-imidazol-2-yl)propanal, a valuable heterocyclic aldehyde for applications in medicinal chemistry and drug development. Lacking a direct, single-step synthesis in established literature, this protocol outlines a robust and rational three-stage approach. The synthesis begins with the protection of the imidazole nitrogen, followed by a C2-alkylation to introduce the propanal precursor, and concludes with a mild oxidation to yield the target aldehyde. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and provides alternative methods to enhance experimental flexibility.
Introduction & Synthetic Strategy
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to engage in various biological interactions. Aldehyde-functionalized imidazoles, such as 2-(1H-imidazol-2-yl)propanal, are particularly useful as they serve as versatile intermediates for the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations.
The synthesis of 2-substituted imidazoles often requires a strategic approach to control regioselectivity, given the reactivity of both the nitrogen and carbon atoms of the imidazole ring. Direct alkylation at the C2 position is challenging. A more reliable method involves the deprotonation of the C2 position of an N-protected imidazole with a strong base, followed by quenching with a suitable electrophile.
This protocol, therefore, employs a three-stage synthetic strategy:
N-Protection: The imidazole nitrogen is protected to prevent side reactions and to facilitate the subsequent C2-lithiation. The tetrahydropyranyl (THP) group is chosen for its ease of introduction, stability under basic conditions, and mild cleavage conditions.
C2-Alkylation and Deprotection: The N-protected imidazole is selectively deprotonated at the C2 position using n-butyllithium. The resulting lithiated species is then reacted with propylene oxide to introduce a 2-hydroxypropyl group. Subsequent acidic workup removes the THP protecting group to yield the key intermediate, 2-(1H-imidazol-2-yl)propan-1-ol.
Oxidation: The primary alcohol is oxidized to the target aldehyde. To avoid over-oxidation to the carboxylic acid, two well-established mild oxidation protocols are presented: the Dess-Martin Oxidation and the Swern Oxidation.
This multi-step approach provides a logical and controllable pathway to the desired product, relying on well-understood and high-yielding transformations.
Physicochemical and Safety Data
A summary of the key reagents and their properties is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
Chemical Name
Formula
MW ( g/mol )
Form
Key Hazards
Imidazole
C₃H₄N₂
68.08
White Solid
Harmful if swallowed, Skin/eye irritant
3,4-Dihydro-2H-pyran (DHP)
C₅H₈O
84.12
Colorless Liquid
Highly flammable, Eye irritant
p-Toluenesulfonic acid
C₇H₈O₃S
172.20
White Solid
Corrosive, Skin/eye irritant
n-Butyllithium (n-BuLi)
C₄H₉Li
64.06
Solution
Pyrophoric, Reacts violently with water, Corrosive[1][2][3]
Harmful if swallowed, Causes severe burns, Reacts violently with water[10][11][12][13][14]
Dimethyl sulfoxide (DMSO)
C₂H₆OS
78.13
Colorless Liquid
Combustible liquid
Triethylamine (TEA)
C₆H₁₅N
101.19
Colorless Liquid
Flammable, Corrosive, Toxic
Experimental Protocols
Stage 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (1)
This stage involves the acid-catalyzed protection of the imidazole nitrogen with a tetrahydropyranyl (THP) group.
Rationale: The THP group is stable to the strongly basic conditions of the subsequent lithiation step. The reaction proceeds via the addition of the imidazole nitrogen to the protonated dihydropyran.
Protocol:
To a solution of imidazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of p-toluenesulfonic acid (PTSA, approx. 0.02 eq).
Cool the mixture to 0 °C in an ice bath.
Add 3,4-dihydro-2H-pyran (DHP, 1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole as a colorless oil.
Stage 2: Synthesis of 2-(1H-imidazol-2-yl)propan-1-ol (2)
This stage involves the C2-lithiation of the N-THP protected imidazole, followed by reaction with propylene oxide and subsequent in-situ deprotection.
Rationale: The C2 proton of imidazole is the most acidic and can be selectively removed by a strong base like n-butyllithium when the nitrogen is protected.[15] The resulting 2-lithioimidazole is a potent nucleophile that readily opens the epoxide ring of propylene oxide. The THP group is then cleaved under mild acidic conditions during the workup.
Protocol:
Strictly under an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents.
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (1) (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
Add propylene oxide (1.2 eq) dropwise to the reaction mixture at -78 °C.
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
To effect deprotection, add 2 M hydrochloric acid until the pH is ~2. Stir at room temperature for 1-2 hours, monitoring the cleavage of the THP group by TLC.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to yield 2-(1H-imidazol-2-yl)propan-1-ol as a viscous oil or low-melting solid.
Stage 3: Synthesis of 2-(1H-imidazol-2-yl)propanal (3)
This final stage is the oxidation of the primary alcohol to the target aldehyde. Two alternative protocols are provided.
Rationale: The Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for primary alcohols, operating at room temperature and neutral pH, which minimizes side reactions and over-oxidation.[5]
Protocol:
Dissolve 2-(1H-imidazol-2-yl)propan-1-ol (2) (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere.
Add Dess-Martin periodinane (1.2 eq) in one portion to the stirred solution at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC. The reaction mixture will become cloudy.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-(1H-imidazol-2-yl)propanal.
Rationale: The Swern oxidation is another classic, mild method that converts primary alcohols to aldehydes without over-oxidation. It operates at very low temperatures and is tolerant of many functional groups.
Protocol:
Strictly under an inert atmosphere and using anhydrous solvents. This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and dimethyl sulfide.
In a three-necked flask, prepare a solution of oxalyl chloride (1.25 eq) in anhydrous DCM (approx. 0.2 M) and cool to -78 °C.
Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) in DCM dropwise, keeping the internal temperature below -70 °C. Stir for 15 minutes.
Add a solution of 2-(1H-imidazol-2-yl)propan-1-ol (2) (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
Add triethylamine (TEA, 5.0 eq) dropwise, stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 2-(1H-imidazol-2-yl)propanal.
Workflow Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2-(1H-imidazol-2-yl)propanal.
Conclusion
This application note details a reliable and adaptable synthetic route to 2-(1H-imidazol-2-yl)propanal. By employing a protection-alkylation-deprotection-oxidation sequence, this protocol provides a clear pathway for obtaining this valuable building block. The inclusion of two alternative mild oxidation methods offers flexibility depending on available reagents and substrate sensitivity. Researchers and drug development professionals can utilize this guide to access this and structurally related compounds for their synthetic campaigns.
References
BenchChem. (2025). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. Link
Google Patents. (2008). Processes for nitration of n-substituted imidazoles. Link
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Link
BenchChem. (n.d.). The Trityl Protecting Group for Imidazole: A Technical Guide. Link
Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5, 8-10. Link
BenchChem. (2025). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. Link
Sigma-Aldrich. (2025). SAFETY DATA SHEET - dimethyl sulfoxide. Link
Fisher Scientific. (2025). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Link
ChemSpider. (n.d.). Dess-Martin Oxidation of Allylic Alcohols. Link
Balchem. (n.d.). SAFETY DATA SHEET propylene oxide. Link
AK Scientific, Inc. (n.d.). Dess-Martin periodinane - Safety Data Sheet. Link
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Link
ChemicalBook. (2026). n-Butyllithium - Safety Data Sheet. Link
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Link
Fisher Scientific. (2025). SAFETY DATA SHEET - Oxalyl chloride. Link
Organic Chemistry Portal. (2019). Swern Oxidation. Link
Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide. Link
Organic & Biomolecular Chemistry. (2018). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Link
Kivits, G. A. A., et al. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Synthetic Communications, 5(2), 119-123. Link
Santa Cruz Biotechnology. (n.d.). Oxalyl chloride - Material Safety Data Sheet. Link
European Patent Office. (2012). PREPARATION AND PURIFICATION OF IODIXANOL. Link
Supporting Information. (n.d.). General procedure for the deprotection of the phthalimide. Link
SciSpace. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Link
ResearchGate. (2011). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Link
ResearchGate. (2018). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Link
Capot Chemical. (2025). MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol. Link
Acta Crystallographica Section E. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Link
TCI Chemicals. (n.d.). 2-(1H-Imidazol-1-yl)ethanol. Link
NJ Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Link
NJ Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Link
TCI Chemicals. (n.d.). SAFETY DATA SHEET - Oxalyl Chloride. Link
Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - Dess-Martin periodinane. Link
International Journal of Pharmacy and Pharmaceutical Research. (2014). Chemical and Pharmacological Properties of Imidazoles. Link
Environmental Health and Safety - University of Washington. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Link
YouTube. (2020). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. Link
Air Liquide Malaysia. (2023). Propylene Oxide - Safety Data Sheet. Link
YouTube. (2023). Dess-Martin oxidation | Oxidation reaction | Named Organic reactions. Link
YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Link
The Versatile Building Block: Application Notes for 2-(1H-imidazol-2-yl)propanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Unique Imidazole Derivative The imidazole nucleus is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Unique Imidazole Derivative
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, hydrogen bonding capabilities, and diverse biological activities.[1][2] Within the vast family of imidazole-containing compounds, "2-(1H-imidazol-2-yl)propanal" emerges as a particularly intriguing, yet underexplored, building block. Its structure, featuring a reactive aldehyde, an imidazole ring, and a chiral center at the alpha-position, offers a rich landscape for synthetic diversification. This guide provides in-depth technical application notes and detailed protocols for the synthesis and utilization of this promising scaffold in organic synthesis, empowering researchers to harness its full potential in drug discovery and the development of novel functional molecules.[3]
Physicochemical Properties and Spectroscopic Data
While extensive experimental data for 2-(1H-imidazol-2-yl)propanal is not widely published, its key physicochemical properties can be predicted based on its structure.
Likely a colorless to pale yellow oil or low-melting solid.
Inferred from similar compounds
Solubility
Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents.
Inferred from similar compounds
¹H NMR (Predicted)
Signals corresponding to the imidazole ring protons (around 7-8 ppm), the aldehyde proton (around 9-10 ppm), the methine proton (quartet), and the methyl protons (doublet).
Standard chemical shift ranges
¹³C NMR (Predicted)
Resonances for the imidazole ring carbons, the aldehyde carbonyl carbon (around 190-200 ppm), and the aliphatic carbons.
Standard chemical shift ranges
IR Spectroscopy (Predicted)
Characteristic C=O stretching frequency for the aldehyde (around 1700-1730 cm⁻¹), C=N and C=C stretching of the imidazole ring.
Standard IR absorption ranges
PART 1: Synthesis of 2-(1H-imidazol-2-yl)propanal: A Proposed Two-Step Approach
Workflow for the Synthesis of 2-(1H-imidazol-2-yl)propanal
Application Notes and Protocols for the Preparation of Coordination Complexes with 2-(1H-imidazol-2-yl)propanal
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-imidazol-2-yl)propanal as a versatile ligand in the synthesis of novel coo...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-imidazol-2-yl)propanal as a versatile ligand in the synthesis of novel coordination complexes. This document outlines the scientific rationale, detailed experimental protocols, and characterization methodologies, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Imidazole-Based Ligands
The imidazole moiety is a cornerstone in coordination chemistry and medicinal chemistry, renowned for its diverse biological activities and its capacity to form stable complexes with a wide array of metal ions.[1][2] Imidazole-containing compounds serve as fundamental building blocks in the design of metal-organic frameworks (MOFs), catalysts, and therapeutic agents.[2] The nitrogen atoms in the imidazole ring act as excellent N-donor coordination sites, facilitating the formation of well-defined metal complexes with unique electronic and structural properties.[2] The specific ligand featured in this guide, 2-(1H-imidazol-2-yl)propanal, offers a unique combination of a coordinating imidazole ring and a reactive aldehyde functional group, opening avenues for the synthesis of multifunctional coordination complexes with potential applications in catalysis, sensor technology, and drug delivery.
Part 1: Synthesis of the Ligand - 2-(1H-imidazol-2-yl)propanal
Proposed Synthetic Pathway
A feasible approach involves the reaction of a suitable 1,2-dicarbonyl precursor with propanal and a source of ammonia.
Caption: Proposed synthesis of 2-(1H-imidazol-2-yl)propanal.
Experimental Protocol: Ligand Synthesis
Disclaimer: This is a generalized protocol and may require optimization.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glyoxal (1 equivalent) and propanal (1 equivalent) in glacial acetic acid.
Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Work-up: After completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice water.
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude 2-(1H-imidazol-2-yl)propanal by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Preparation of Coordination Complexes
The synthesized 2-(1H-imidazol-2-yl)propanal can be used as a ligand to form coordination complexes with various transition metal ions. The imine nitrogen of the imidazole ring is the primary coordination site.[4] The following is a general protocol for the synthesis of these complexes.
General Workflow for Coordination Complex Synthesis
Caption: General workflow for coordination complex synthesis.
Detailed Experimental Protocol
Preparation of Ligand Solution: Dissolve 2-(1H-imidazol-2-yl)propanal (e.g., 1 mmol) in a suitable solvent (e.g., 20 mL of ethanol, methanol, or acetonitrile).
Preparation of Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., 0.5 mmol of CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, or CoCl₂·6H₂O) in the same solvent (e.g., 10 mL). The molar ratio of ligand to metal can be varied to explore different coordination geometries. A 2:1 ligand-to-metal ratio is a common starting point.
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
Reaction Conditions: The reaction can be carried out at room temperature or under reflux, depending on the desired kinetics and product. Stir the reaction mixture for a period ranging from a few hours to overnight.
Isolation of the Complex: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent.
Washing and Drying: Wash the isolated solid with small portions of the reaction solvent to remove any unreacted starting materials, followed by a volatile solvent like diethyl ether. Dry the complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
Table 1: Representative Metal Salts for Coordination
Metal Ion
Common Salts
Potential Coordination Geometries
Copper(II)
CuCl₂, CuSO₄, Cu(NO₃)₂
Square planar, Tetrahedral, Octahedral
Zinc(II)
ZnCl₂, Zn(NO₃)₂, Zn(OAc)₂
Tetrahedral, Octahedral
Cobalt(II)
CoCl₂, Co(NO₃)₂
Tetrahedral, Octahedral
Nickel(II)
NiCl₂, Ni(NO₃)₂
Square planar, Octahedral
Iron(II/III)
FeCl₂, FeCl₃
Tetrahedral, Octahedral
Part 3: Characterization of the Coordination Complexes
Thorough characterization is essential to confirm the formation of the desired coordination complex and to elucidate its structure and properties.[5] A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration of the imidazole ring to a higher or lower frequency is indicative of coordination to the metal ion. The presence of the aldehyde C=O stretch should also be monitored.
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectra upon complexation can provide information about the coordination environment of the metal ion. The appearance of new bands, particularly in the visible region for colored complexes, is a strong indicator of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon coordination. Shifts in the resonances of the imidazole protons are expected.
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed molecular formula to confirm the stoichiometry.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[6]
Table 2: Expected Characterization Data
Technique
Expected Observations for Complex Formation
FT-IR
Shift in the C=N stretching frequency of the imidazole ring.
UV-Vis
Appearance of new absorption bands or shifts in existing bands.
¹H NMR
Downfield or upfield shifts of the imidazole proton signals.
Elemental Analysis
Experimental C, H, N percentages match the calculated values for the proposed formula.
X-ray Diffraction
Provides the definitive molecular structure of the complex.
Expert Insights and Troubleshooting
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol and methanol are often good choices as they can dissolve both the ligand and many metal salts. Acetonitrile and DMF can also be used. The solvent can sometimes also act as a co-ligand.
Controlling Stoichiometry: The stoichiometry of the final complex can be influenced by the ligand-to-metal ratio used in the synthesis. It is advisable to explore different ratios to obtain complexes with varying coordination numbers.
Crystallization: Growing single crystals suitable for X-ray diffraction can be challenging. Techniques such as slow evaporation, vapor diffusion, and layering of solvents can be employed.
Stability: The stability of the aldehyde functionality should be considered, especially under prolonged heating or in the presence of certain metal ions that could catalyze its oxidation or other reactions.
Conclusion
The use of 2-(1H-imidazol-2-yl)propanal as a ligand offers exciting possibilities for the synthesis of novel coordination complexes with tailored properties. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this functionalized imidazole derivative. By systematically applying the described synthetic and characterization techniques, scientists can develop new materials and compounds with potential applications across various scientific disciplines.
References
Bao, W., Lu, Z., & Zhang, Y. (2003). A Practical and Efficient Synthesis of Enantiopure 1,2-Amino Alcohols. Organic Letters, 5(13), 2155-2157.
BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
Curtis, N. F., & House, D. A. (1961). The preparation of some substituted imidazoles. Chemical Reviews, 61(5), 509-532.
Gompper, R., & Ullmann, F. (1959). Imidazole and its derivatives. Part I. Angewandte Chemie, 71(2), 57-67.
Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.
Hiti, E., et al. (2021). Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)
IJARST. (n.d.). A Study on Coordination chemistry : Synthesis and Characterization of Novel.
Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier.
Khalaf, A. A., et al. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity.
MDPI. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in life and society. John Wiley & Sons.
ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
ResearchGate. (2021). Synthesis and Characterization of Coordination Compounds with Novel Ligands: Implications for Material Science.
RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
Stan, M., et al. (2022).
Sundberg, R. J., et al. (1975). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 14(11), 2647-2653.
Wikipedia. (n.d.). Transition metal imidazole complex.
World Intellectual Property Organization. (1998). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
Zare, A., et al. (2020). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions (RSC Publishing).
Application Note: High-Throughput Screening of 2-(1H-imidazol-2-yl)propanal Derivatives
Executive Summary This guide details the high-throughput screening (HTS) protocol for derivatives of 2-(1H-imidazol-2-yl)propanal . This scaffold represents a classic Reversible Covalent Inhibitor (RCI) class, where the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the high-throughput screening (HTS) protocol for derivatives of 2-(1H-imidazol-2-yl)propanal . This scaffold represents a classic Reversible Covalent Inhibitor (RCI) class, where the imidazole moiety serves as a recognition element (often targeting metalloenzymes or histidine-binding pockets) and the aldehyde group acts as an electrophilic "warhead."
Aldehyde-based inhibitors function by forming a reversible hemiacetal or hemithioacetal adduct with nucleophilic residues (Serine or Cysteine) in the target protein's active site. Consequently, screening these libraries requires specialized assay conditions to preserve the reactive aldehyde state, prevent non-specific oxidation, and accurately capture time-dependent inhibition kinetics.
Scientific Rationale & Mechanism
The "Anchor and Warhead" Mechanism
The efficacy of 2-(1H-imidazol-2-yl)propanal derivatives relies on a two-step binding mechanism.
Non-Covalent Recognition (The Anchor): The imidazole ring interacts via hydrogen bonding,
-stacking, or metal coordination (e.g., in metalloproteases). This positions the molecule within the active site ().
Covalent Capture (The Warhead): The propanal aldehyde undergoes nucleophilic attack by a catalytic residue, forming a covalent bond (
). Unlike Michael acceptors (acrylamides), this step is often reversible.
Kinetic Implications for HTS
Standard equilibrium assumptions (
) often fail for covalent inhibitors. The potency is time-dependent.
Short Incubation: May underestimate potency (insufficient time for bond formation).
Long Incubation: May overestimate potency or lead to compound instability.
Equilibrium: For reversible aldehydes, an equilibrium is eventually reached, unlike irreversible inhibitors.
Figure 1: Kinetic mechanism of reversible covalent inhibition. The screening assay must optimize the incubation time to capture the E-I species.*
Library Management & Preparation
Aldehydes are prone to oxidation (forming inactive carboxylic acids) and Schiff base formation.
Storage Protocol
Solvent: Dissolve compounds in 100% anhydrous DMSO.
Environment: Store at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation.
Freeze-Thaw: Limit to <3 cycles. Aldehydes degrade faster than standard drug-like molecules upon repeated exposure to moisture and air.
Quality Control (QC)
Prior to screening, perform LC-MS on a random 5% subset of the library to verify the integrity of the aldehyde peak (
) and absence of the carboxylic acid oxidation product ().
Assay Development & Buffer Chemistry
Critical Rule: Avoid primary amines and strong nucleophiles in the assay buffer.
Buffer Composition
Standard Tris buffers contain primary amines that can react with the aldehyde warhead (Schiff base formation), reducing the effective inhibitor concentration.
To detect covalent inhibition in HTS, the enzyme and inhibitor must be pre-incubated before substrate addition.
Lag Time: 30–60 minutes.
Temperature: 25°C (Room Temp).
Purpose: Allows the
equilibrium to shift toward the covalent complex.
HTS Workflow Protocol
This protocol assumes a 384-well plate format using a fluorescence-based enzymatic assay (e.g., FRET substrate).
Reagent Preparation
Enzyme Solution: Dilute target protein to 2x final concentration in Assay Buffer.
Substrate Solution: Dilute FRET substrate to 2x final concentration (
concentration recommended).
Compound Plate: Echo/Pin-transfer 50 nL of library compounds (10 mM stock) into empty assay plates.
Step-by-Step Procedure
Step
Action
Volume
Critical Parameter
1
Compound Transfer
50 nL
Acoustic dispensing preferred to avoid tip leaching.
2
Enzyme Addition
10 µL
Dispense 2x Enzyme. Do not add substrate yet.
3
Pre-Incubation
N/A
Incubate 60 min @ RT. Essential for aldehyde binding.
4
Substrate Addition
10 µL
Dispense 2x Substrate to initiate reaction.
5
Measurement
N/A
Kinetic Read (every 2 min for 30 min) or Endpoint (at 45 min).
Workflow Diagram
Figure 2: Automated HTS workflow emphasizing the critical pre-incubation step for covalent inhibitors.
Data Analysis & Hit Validation
Primary Screen Analysis
Normalization: Normalize to High Control (Enzyme + DMSO) and Low Control (No Enzyme/Known Inhibitor).
Cut-off: Mean + 3
(typically >50% inhibition).
Artifact Removal: Flag compounds with high intrinsic fluorescence (autofluorescence) which is common in conjugated imidazole systems.
Counter-Screening (Selectivity)
Aldehydes can be promiscuous. Hits must be counter-screened against:
Thiol Scavengers: Run assay with high GSH (Glutathione) or DTT. If potency drops significantly (
shift in ), the compound is likely a non-specific alkylator rather than a specific inhibitor.
Redox Cycling: Use a resazurin-based assay to check for redox cyclers (though less common for simple aldehydes).
Determining Reversibility (Jump-Dilution)
To confirm the "Reversible" nature of the imidazole-aldehyde:
Incubate Enzyme + Inhibitor at
.
Rapidly dilute
into buffer containing substrate.
Result: If activity recovers over time, the bond is reversible. If activity remains blocked, it is irreversible (or has an extremely slow off-rate).
Troubleshooting Guide
Issue
Probable Cause
Solution
High Plate Variability (Z' < 0.5)
Oxidation of library compounds.
Purge source plates with Nitrogen; use fresh DMSO stocks.
Low Potency of Hits
Insufficient pre-incubation.
Increase pre-incubation time to 90-120 mins.
False Positives
Schiff base formation with Buffer.
Ensure TRIS is replaced with HEPES/MOPS.
Signal Drift
Aldehyde reacting with DTT.
Switch reducing agent to TCEP (0.5 mM).
References
Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text on residence time and covalent inhibition).
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
Potashman, M. H., & Duggan, M. E. (2009). "Covalent modifiers: an orthogonal approach to drug discovery." Journal of Medicinal Chemistry, 52(5), 1231–1246. Link
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Smith, A. J., et al. (2015). "Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors." Chemical Biology & Drug Design. (Discusses HTS nuances for electrophiles).
Purification challenges of crude "2-(1H-imidazol-2-yl)propanal"
Topic: Purification & Handling of Labile Imidazole-Aldehydes Ticket ID: #IMD-PROP-001 Status: Open Assigned Scientist: Senior Application Specialist Welcome to the Technical Support Center You are likely reading this bec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of Labile Imidazole-Aldehydes
Ticket ID: #IMD-PROP-001
Status: Open
Assigned Scientist: Senior Application Specialist
Welcome to the Technical Support Center
You are likely reading this because your crude reaction mixture of 2-(1H-imidazol-2-yl)propanal has turned into a viscous black tar, or your column chromatography yielded a fraction of the mass you loaded.
Do not panic. This is a known chemical behavior for
-heterocyclic aldehydes. This molecule contains an "internal saboteur": a basic imidazole ring tethered to a reactive aldehyde. Without specific intervention, it catalyzes its own destruction.
This guide provides the mechanistic insight to understand why this happens and the specific protocols to stop it.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before attempting purification, you must understand the degradation pathways. This molecule acts as both a nucleophile and an electrophile, leading to rapid self-polymerization.
Mechanism of Degradation
Intramolecular Catalysis: The N3 nitrogen of the imidazole ring (pKa ~7) acts as a base.[1]
-Proton Acidity: The proton at the C2 position (between the aldehyde and the imidazole) is highly acidic due to the electron-withdrawing nature of both groups.
Self-Aldol Condensation: The imidazole deprotonates the
-carbon of a neighboring molecule, creating an enolate that attacks the aldehyde of another molecule. This chain reaction creates the "black tar" (polymers).
Visualizing the Degradation Pathway
Figure 1: The self-destructive cycle of imidazole-aldehydes. The basic nitrogen initiates polymerization of the aldehyde chain.
Module 2: Purification Protocols
Standard silica chromatography is not recommended. The acidic nature of silica coupled with the basicity of imidazole causes severe streaking and irreversible adsorption.
Protocol A: The Bisulfite Adduct Method (Gold Standard)
This method traps the aldehyde as a stable, water-soluble solid, allowing you to wash away organic impurities before regenerating the pure aldehyde.
Applicability: Best for removing non-aldehyde impurities and stabilizing the compound for storage.
Step
Action
Technical Note
1. Solubilization
Dissolve crude oil in minimal Methanol (MeOH) or DMF .
Do not use hydrophobic solvents like Hexane; the adduct must precipitate or enter the aqueous phase.
2. Trapping
Add 1.5 eq of saturated aqueous NaHSO₃ (Sodium Bisulfite). Shake vigorously for 5-10 mins.
The aldehyde converts to a sulfonate salt.
3. Isolation
Scenario A (Precipitate): If white solid forms, filter and wash with Et₂O.Scenario B (No Precipitate): Dilute with water and wash with EtOAc. Keep the AQUEOUS layer.
The impurity stays in the organic layer; your product is in the solid/aqueous phase.
4. Regeneration
Add the solid/aqueous phase to fresh EtOAc. Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10. Shake immediately.
CRITICAL: High pH reverses the equilibrium. Extract the free aldehyde into EtOAc immediately to prevent polymerization.
5. Finishing
Dry organic layer (MgSO₄), filter, and concentrate in vacuo at <30°C.
Do not heat. Store immediately.
Protocol B: Hydrochloride Salt Formation (Stabilization)
If you do not need the free base immediately, convert it to the HCl salt. This protonates the imidazole ring, destroying its basicity and preventing self-catalysis.
Dissolve crude in dry Et₂O or Dioxane .
Add 4M HCl in Dioxane dropwise at 0°C.
The hydrochloride salt should precipitate as a hygroscopic solid.
Filter under inert atmosphere (Argon/Nitrogen).
Result: This salt is stable indefinitely at -20°C.
Module 3: Troubleshooting Guide
Issue 1: "I lost my compound during the Bisulfite workup."
Diagnosis: The bisulfite adduct is highly polar. If you did not see a precipitate, it is dissolved in the aqueous layer.
Fix: Do not discard the aqueous layer! Your product is there. You must basify the aqueous layer (pH 10-12) and extract with EtOAc to recover it.
Reference: See Brindle et al.[2] for optimization of biphasic bisulfite workups [1].
Issue 2: "The NMR shows broad, messy peaks."
Diagnosis: Tautomerization.[3] The imidazole proton (N-H) hops between N1 and N3 rapidly on the NMR timescale, broadening signals.
Fix: Run the NMR in DMSO-d6 or MeOD . These solvents hydrogen-bond with the imidazole, slowing the exchange and sharpening the peaks. Alternatively, add a drop of TFA to lock the protonation state (forming the salt).
Issue 3: "The product racemized."
Diagnosis: You used strong base (NaOH) during regeneration. The
-proton is acidic; high pH causes enolization and loss of chirality.
Fix: Use the TMS-Cl Regeneration Method (Non-aqueous).[4]
Protocol: Suspend the dry bisulfite adduct in Acetonitrile. Add TMS-Cl (Chlorotrimethylsilane).[4] This regenerates the aldehyde under anhydrous conditions without strong base [2].
Visual Workflow: Bisulfite Purification
Figure 2: Decision tree for isolating the aldehyde using the Bisulfite Adduct method.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound?A: Only under high vacuum (<0.1 mmHg) and strictly if the temperature remains below 100°C. However, the risk of thermal polymerization is high. Kugelrohr distillation is preferred over fractional distillation.
Q: How should I store the purified aldehyde?A: Never store as the free base oil for long periods.
Short term: -20°C under Argon.
Long term: Convert to the HCl salt or the Bisulfite adduct . These solids are stable for years.
Q: Why does the color change from yellow to brown?A: This indicates the formation of "Schiff base" oligomers or oxidation to the carboxylic acid. If it turns dark brown/black, significant polymerization has occurred. Repurify immediately via the Bisulfite method.
References
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[2] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.[2]
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.[4]
Technical Support Center: Imidazole Aldehyde Synthesis & Optimization
Introduction: The Imidazole Challenge Welcome to the Imidazole Chemistry Support Hub. Synthesizing imidazole aldehydes presents a unique set of challenges compared to standard aromatic aldehydes. If you are experiencing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imidazole Challenge
Welcome to the Imidazole Chemistry Support Hub. Synthesizing imidazole aldehydes presents a unique set of challenges compared to standard aromatic aldehydes. If you are experiencing low yields, regioselectivity issues, or "stalled" reactions, you are not alone.
Why this chemistry is difficult:
Tautomerism: The N-H proton rapidly migrates between N1 and N3, making the C4 and C5 positions equivalent in unsubstituted imidazoles (referred to as 4(5)-position).
Amphotericity: The imidazole ring is both a base (pK
of conjugate acid ~7.0) and a weak acid (pK ~14.5), complicating workups.
High Polarity: Imidazole aldehydes stick tenaciously to silica gel, often leading to significant mass loss during purification.
This guide is structured by Target Regioisomer and Reaction Type .
Module 1: Synthesis of Imidazole-4(5)-Carboxaldehyde
While Swern oxidation and IBX are viable, Activated MnO
is the industry standard for this transformation due to its high chemoselectivity (it oxidizes allylic/benzylic alcohols without touching the imidazole ring nitrogen).
Standard Operating Procedure (SOP-MnO2)
Parameter
Specification
Substrate
4-(Hydroxymethyl)imidazole (dissolved in MeOH or CHCl/1,4-Dioxane)
Reagent
Activated MnO (Must be >5 equiv., typically 10-15 equiv.)
Temperature
Reflux (60–80 °C)
Time
4 – 12 Hours
Workup
Hot filtration through Celite
Troubleshooting The Oxidation Route
Issue 1: "The reaction is stalled at 50% conversion after 24 hours."
Diagnosis: Deactivated oxidant. MnO
surface activity varies batch-to-batch.
Correction:
The "Spike" Method: Do not add all MnO
at once. Add 5 equivalents at T=0.[1] Add another 5 equivalents at T=4 hours.
Solvent Switch: Switch from Methanol to 1,4-Dioxane or Chloroform . Methanol can sometimes compete for the active sites on the MnO
surface.
Activation: If using old stock, heat the MnO
in an oven at 110°C for 24 hours before use to remove adsorbed water.
Issue 2: "I lost 40% of my product during filtration."
Diagnosis: Product adsorption.[2][3] Imidazole aldehydes adsorb strongly to the spent manganese oxides.
Correction:
Do not filter cold. Perform the filtration while the reaction mixture is hot (50-60°C) .
Wash the filter cake copiously with hot methanol or hot ethyl acetate .
Direct lithiation of unprotected imidazole fails because the N-H proton is more acidic than the C-H proton. You must protect the N1 position.
Decision Matrix: Choosing the Right Protecting Group
Protecting Group
Stability (Lithiation)
Deprotection
Notes
SEM (2-(Trimethylsilyl)ethoxymethyl)
High
TBAF or dilute acid
Recommended. Directs lithiation strongly to C2.
Trityl (Triphenylmethyl)
Moderate
Dilute Acid / MeOH
Bulky. Good for preventing N-formylation side reactions.
Benzyl (Bn)
High
H / Pd-C
Robust, but deprotection can be slow if the aldehyde poisons the catalyst.
Protocol: Lithiation-Formylation (The "One-Pot" Method)
Protection: React Imidazole with SEM-Cl/NaH to generate N-SEM-imidazole.
Lithiation: Cool to -78°C in dry THF. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30-60 mins.
Note: The solution usually turns yellow/orange.
Formylation: Add dry DMF (3 equiv) dropwise at -78°C.
Warming: Allow to warm to 0°C slowly.
Quench: Saturated NH
Cl.
Troubleshooting The Lithiation Route
Issue 1: "I recovered starting material (No Reaction)."
Cause: Wet THF or moisture entry. Imidazolyl-lithium species are extremely moisture sensitive.
Fix: Distill THF over Na/Benzophenone or use a molecular sieve drying column. Ensure the DMF is also dry (store over 4Å sieves).
Issue 2: "I see a mixture of regioisomers (C2 and C5)."
Cause: "Protecting Group Dance" or Temperature Scrambling.
Fix:
Ensure the temperature stays strictly below -70°C during n-BuLi addition.
Use SEM protection.[4] The oxygen in the SEM group coordinates with Lithium, anchoring it to the C2 position (Directed ortho Metalation - DoM).
Module 3: Visualization of Workflows
Workflow 1: Synthesis Route Decision Tree
Caption: Decision tree for selecting the optimal synthetic pathway based on the target regioisomer.
Workflow 2: Troubleshooting Lithiation Failures
Caption: Diagnostic flow for troubleshooting failed lithiation attempts at the C2 position.
Module 4: Purification & Handling (The "Tailing" Problem)
Imidazole aldehydes are notorious for streaking on silica gel columns due to the interaction between the basic imidazole nitrogen and the acidic silanols of the silica.
Solution 1: The Triethylamine Trick
Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et
N) .
Run your column using 1% Et
N in the eluent (e.g., DCM:MeOH:EtN = 95:4:1). This blocks the acidic sites on the silica.
Solution 2: Neutral Alumina
Switch stationary phase from Silica Gel to Neutral Alumina . Imidazoles elute much cleaner from alumina.
Solution 3: Crystallization (Scalable)
For large scale (>10g):
Dissolve crude in minimal dilute HCl (forms the hydrochloride salt).
Filter off non-basic impurities (organic wash).
Carefully neutralize the aqueous layer with saturated NaHCO
.
The imidazole aldehyde often precipitates as a solid upon neutralization. Filter and dry.[5]
Frequently Asked Questions (FAQ)
Q: Can I use the Vilsmeier-Haack reaction (POCl
/DMF) on unsubstituted imidazole?A: Generally, No. Vilsmeier-Haack works best on electron-rich aromatics. The imidazole ring is electron-deficient. Reaction on unsubstituted imidazole often leads to N-formylation or complex tars. This route is only recommended if the imidazole has strong electron-donating groups (e.g., -OMe) or if you are targeting specific fused systems.
Q: My MnO
reaction works on small scale (100mg) but fails on large scale (10g). Why?A: Agitation efficiency. MnO is a heterogeneous reaction. On a large scale, the heavy solid settles at the bottom of the flask. You must use vigorous mechanical stirring (overhead stirrer), not just a magnetic stir bar, to keep the oxidant suspended.
Q: Which solvent is best for NMR of imidazole aldehydes?A:DMSO-d
. In CDCl, the aldehyde proton signal can be broad or shifted due to hydrogen bonding. DMSO-d usually provides sharp, distinct peaks and slows down the tautomeric exchange, allowing you to see distinct signals if N-H is present.
References
Synthesis of 1H-Imidazole-4-carbaldehyde (MnO2 Protocol)
Source: Guidechem / Liter
Context: Standard protocol for oxidation of hydroxymethylimidazole using activ
URL:
Lithiation of N-Protected Imidazoles (C2-Formyl
Source: Journal of the Chemical Society, Perkin Transactions 1
Context: Detailed study on protecting groups (SEM, TBDMS) for 2-lithiation and subsequent reaction with electrophiles.
Technical Support Center: Stabilizing 2-(1H-imidazol-2-yl)propanal for Enhanced Storage and Experimental Integrity
Welcome to the dedicated technical support guide for 2-(1H-imidazol-2-yl)propanal. This resource is designed for our valued partners in research, science, and drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 2-(1H-imidazol-2-yl)propanal. This resource is designed for our valued partners in research, science, and drug development. We understand that the unique bifunctional nature of this molecule, containing both a reactive aldehyde and a nucleophilic imidazole ring, presents specific challenges for long-term storage and experimental reproducibility. This guide provides in-depth, evidence-based strategies and troubleshooting advice to ensure the stability and integrity of your 2-(1H-imidazol-2-yl)propanal samples.
Understanding the Inherent Instability of 2-(1H-imidazol-2-yl)propanal
The instability of 2-(1H-imidazol-2-yl)propanal is primarily due to the chemical reactivity of its two key functional groups. The aldehyde group is susceptible to oxidation, polymerization, and self-condensation reactions.[1][2] Concurrently, the imidazole ring, while aromatic, can undergo oxidation and is sensitive to photodegradation.[3] The close proximity of these two groups can also lead to intramolecular reactions, further complicating its storage.
Below is a diagram illustrating the primary degradation pathways for 2-(1H-imidazol-2-yl)propanal.
Caption: Major degradation pathways of 2-(1H-imidazol-2-yl)propanal.
Frequently Asked Questions (FAQs) for Storage and Handling
Q1: My solid 2-(1H-imidazol-2-yl)propanal has turned from a white powder to a yellowish or brownish solid. What happened and is it still usable?
A1: A color change in the solid material is a strong indicator of degradation, likely due to oxidation and/or polymerization. Aldehydes are known to be sensitive to air and light, which can initiate these degradation processes.[2] We recommend performing a purity analysis (e.g., by HPLC or NMR) to determine the extent of degradation. If significant impurities are detected, repurification may be necessary. For future storage, it is crucial to store the solid under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures.[4]
Q2: I've dissolved 2-(1H-imidazol-2-yl)propanal in an aqueous buffer for my experiment, but I'm seeing a decrease in its effective concentration over time. Why is this happening?
A2: The decrease in concentration in aqueous solutions is likely due to a combination of factors. The aldehyde can undergo hydration to form a geminal diol, which will be in equilibrium with the aldehyde form.[5][6] This equilibrium is pH-dependent. Additionally, in solution, the imidazole ring and aldehyde group are more susceptible to oxidation, especially if the buffer is not deoxygenated. The imidazole moiety itself can be sensitive to photodegradation in solution.[3]
Q3: What is the optimal pH for storing 2-(1H-imidazol-2-yl)propanal in an aqueous solution?
A3: Based on studies of similar imidazole aldehydes, slightly acidic conditions (pH < 5) can promote the formation of the more stable geminal diol hydrate.[5][6] This effectively protects the reactive aldehyde group from other degradation pathways like oxidation and polymerization. Therefore, for short-term storage in aqueous media, a buffer in the pH range of 4-5 is recommended. However, for long-term storage, avoiding aqueous solutions is the best practice.
Q4: Can I store 2-(1H-imidazol-2-yl)propanal in common organic solvents like methanol or ethanol?
A4: While dissolving in organic solvents is preferable to aqueous solutions for long-term storage, alcohols like methanol and ethanol can react with the aldehyde to form hemiacetals.[7] This is a reversible reaction, but it will result in an equilibrium mixture of the aldehyde and the hemiacetal, which may affect the quantification and reactivity of your compound. If you must use an alcohol, be aware of this possibility. Anhydrous, aprotic solvents like acetonitrile or THF, stored under an inert atmosphere, are better choices for preparing stock solutions.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action & Explanation
Precipitate formation in a stored solution.
Polymerization or self-condensation of the aldehyde.
Discard the solution. For future preparations, use deoxygenated solvents, store under an inert atmosphere, and consider adding a stabilizer like BHT (see protocol below).
Inconsistent results in biological assays.
Degradation of the compound leading to lower active concentration.
Prepare fresh solutions before each experiment. If stock solutions must be used, store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
Appearance of unexpected peaks in HPLC or LC-MS analysis.
Formation of degradation products (e.g., carboxylic acid from oxidation, aldol condensation products).
Confirm the identity of the impurities by mass spectrometry. Review storage conditions and handling procedures to minimize degradation. Repurify the compound if necessary.
Stabilization Strategies and Protocols
To mitigate the inherent instability of 2-(1H-imidazol-2-yl)propanal, we recommend a multi-pronged approach focusing on controlled storage conditions, the use of stabilizers, and reversible protection of the aldehyde functionality.
Strategy 1: Optimized Storage Conditions
For both solid and solution forms, stringent storage conditions are the first line of defense against degradation.
Parameter
Solid Compound
Stock Solution (in aprotic solvent)
Temperature
-20°C or below
-80°C
Atmosphere
Inert gas (Argon or Nitrogen)
Inert gas (Argon or Nitrogen)
Light
Store in an amber vial or protect from light
Store in an amber vial or protect from light
Container
Tightly sealed container with a secure cap
Vials with PTFE-lined septa
Strategy 2: Use of Antioxidant Stabilizers
The addition of a radical-scavenging antioxidant can significantly inhibit the auto-oxidation of the aldehyde group.[1][8] Butylated hydroxytoluene (BHT) is a common and effective choice.
Protocol 2.1: Preparation of a Stabilized Stock Solution
Solvent Preparation: Use anhydrous, aprotic solvent (e.g., acetonitrile or THF). Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes.
BHT Addition: Prepare a concentrated stock solution of BHT in the chosen solvent (e.g., 10 mg/mL).
Stabilized Solution Preparation: To your desired volume of deoxygenated solvent, add the BHT stock solution to a final concentration of 50-100 µg/mL.
Compound Dissolution: Dissolve the 2-(1H-imidazol-2-yl)propanal in the BHT-containing solvent to your target concentration.
Storage: Aliquot the solution into single-use vials, flush with inert gas, seal tightly, and store at -80°C, protected from light.
Strategy 3: Reversible Protection as a Hemiacetal
For applications where the presence of a small amount of alcohol is tolerable in the final experiment, or for intermediate storage before a final purification step, converting the aldehyde to a hemiacetal can offer protection.[7]
Protocol 3.1: Reversible Protection with 1,2-Propanediol
Dissolve 2-(1H-imidazol-2-yl)propanal in a minimal amount of anhydrous THF.
Add 1.1 equivalents of anhydrous 1,2-propanediol.
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
Quench the reaction with a small amount of triethylamine.
The resulting solution containing the more stable cyclic acetal can be stored under the optimized conditions described above.
The aldehyde can be regenerated by treatment with aqueous acid.[9][10]
Caption: Recommended workflows for stabilizing 2-(1H-imidazol-2-yl)propanal.
References
EP0096153A2 - Stabilization of aldehydes - Google Patents. (n.d.).
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (n.d.). Retrieved from [Link]
NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE. (2020, September 25). Retrieved from [Link]
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed Central. (n.d.). Retrieved from [Link]
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]
Imidazole Derivatives Differentially Destabilize the Low pH Conformation of Lysozyme through Weak Electrostatic Interactions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC - NIH. (2023, March 17). Retrieved from [Link]
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
US5550250A - Preparation process for 2 formyl imidazole acetals - Google Patents. (n.d.).
Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - ResearchGate. (2025, October 13). Retrieved from [Link]
CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents. (n.d.).
Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10). Retrieved from [Link]
Protecting Groups, Acetals, and Hemiacetals - YouTube. (2018, May 5). Retrieved from [Link]
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. (n.d.). Retrieved from [Link]
Synthesis of Imidazoles - Baran Lab. (n.d.). Retrieved from [Link]
Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - MDPI. (n.d.). Retrieved from [Link]
N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review - MDPI. (n.d.). Retrieved from [Link]
pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved from [Link]
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved from [Link]
Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations | JACS Au - ACS Publications. (2024, May 28). Retrieved from [Link]
pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance - Pendidikan Kimia. (2017, November 21). Retrieved from [Link]
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC. (n.d.). Retrieved from [Link]
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6). Retrieved from [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). Retrieved from [Link]
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Publishing. (2023, May 9). Retrieved from [Link]
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.). Retrieved from [Link]
Technical Support Center: Spectroscopic Analysis of Imidazole Aldehydes
Welcome to the technical support center for the spectroscopic analysis of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the spectroscopic analysis of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to characterize these versatile heterocyclic compounds. As a Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to help you navigate the common challenges encountered during analysis. Our goal is to empower you to acquire high-quality, reproducible data and to confidently troubleshoot any issues that may arise.
This guide is organized into distinct sections for each major spectroscopic technique. Each section begins with a Frequently Asked Questions (FAQs) segment to address common queries at a glance, followed by in-depth troubleshooting guides in a practical question-and-answer format.
I. The Unique Chemistry of Imidazole Aldehydes: A Spectroscopic Perspective
Before delving into specific techniques, it is crucial to understand the inherent chemical properties of imidazole aldehydes that influence their spectroscopic behavior. Unlike simple aliphatic or aromatic aldehydes, these molecules possess a unique combination of functionalities that can lead to complex equilibria in solution.
Tautomerism: The imidazole ring can exist in two tautomeric forms, with the N-H proton residing on either nitrogen atom. In solution, there is often a rapid equilibrium between these forms, which can lead to averaged or broadened signals in NMR spectroscopy, particularly for the C4 and C5 carbons and their attached protons.
pH Sensitivity: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The protonation state of the ring is therefore highly dependent on the pH of the solution. This dramatically affects the electronic structure of the molecule and, consequently, its UV-Vis absorption spectrum.
Aldehyde-Hydrate Equilibrium: The aldehyde group, particularly at the C2 position, can exist in equilibrium with its hydrate form (a geminal diol). This equilibrium is also pH- and solvent-dependent.[1] The presence of both the aldehyde and hydrate forms in solution will result in different spectroscopic signatures, which can complicate spectral interpretation if not properly understood.
The following diagram illustrates the key equilibria that must be considered when analyzing imidazole aldehydes in solution.
Caption: Key chemical equilibria of imidazole aldehydes in solution.
II. UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for quantitative analysis and for probing the electronic structure of imidazole aldehydes. However, the pH-sensitive nature of the imidazole ring makes it particularly susceptible to spectral variations.
FAQs: UV-Vis Analysis
Q: Why is my λmax (wavelength of maximum absorbance) different from the literature value?
A: The most likely reason is a difference in the pH or solvent of your solution compared to the reference. The protonation state of the imidazole ring significantly alters the electronic conjugation and thus the λmax.
Q: My absorbance readings are not stable. What could be the cause?
A: This could be due to several factors: the sample is degrading, the pH of the solution is changing over time, or there is an instrument issue such as a failing lamp.
Q: Can I use any solvent for my analysis?
A: No. The choice of solvent is critical. Protic solvents (like water or methanol) can participate in hydrogen bonding and may favor the hydrate form of the aldehyde, which has a different absorption profile. Always report the solvent and pH used in your analysis.
Troubleshooting Guide: UV-Vis Spectroscopy
Problem
Potential Cause & Explanation
Recommended Solution
No or very low absorbance signal
1. Sample too dilute: The concentration is below the detection limit of the instrument.
1. Prepare a more concentrated sample. If solubility is an issue, consider a different solvent.
2. Incorrect wavelength range: You may be scanning a region where the molecule does not absorb.
2. Perform a broad scan (e.g., 200-600 nm) to find the λmax.
3. Instrument malfunction: The light source (deuterium or tungsten lamp) may be burnt out.
3. Check the lamp status. Most instruments have a diagnostic tool for this.
Absorbance is too high (> 2.0 AU)
1. Sample too concentrated: This violates the Beer-Lambert law, leading to non-linear and inaccurate readings.
1. Dilute the sample to bring the absorbance into the optimal range (ideally 0.1-1.0 AU).
λmax is shifted or unexpected
1. Incorrect pH: The protonation state of the imidazole ring is different than expected, altering the electronic transitions.
1. Use a buffered solution to control the pH. Measure and report the final pH of the sample solution.
2. Solvent effects: Different solvents can cause shifts in λmax (solvatochromism).
2. Ensure you are using the same solvent as the reference method. If developing a new method, test a range of solvents.
3. Presence of hydrate: The hydrate form may have a different λmax than the aldehyde form. This is more common in aqueous solutions.
3. Try using an aprotic solvent (e.g., acetonitrile) to minimize hydrate formation.
Non-reproducible results
1. Sample degradation: Imidazole aldehydes can be sensitive to light or oxidation.
1. Prepare fresh samples immediately before analysis. Protect samples from light.
2. Inconsistent pH: Small variations in unbuffered solutions can lead to large spectral changes.
2. Use a reliable buffer system appropriate for the desired pH range.
3. Cuvette contamination or scratches: Residue from previous samples or scratches on the cuvette can interfere with the light path.
3. Thoroughly clean cuvettes with appropriate solvents. Inspect for scratches and replace if necessary.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of imidazole aldehydes. However, the dynamic equilibria present in solution can lead to confusing or misleading spectra.
FAQs: NMR Analysis
Q: Why are some of my peaks broad in the ¹H or ¹³C NMR spectrum?
A: This is often due to chemical exchange processes occurring on the NMR timescale, such as tautomerism or slow proton exchange with the solvent.
Q: I see extra peaks in my spectrum that I can't assign to my molecule. What are they?
A: These could be from the hydrated (gem-diol) form of the aldehyde, which coexists with the aldehyde form in certain solvents (especially D₂O).[1] They could also be impurities from the synthesis.
Q: The chemical shifts for my imidazole ring protons don't match the reference data.
A: Chemical shifts are highly sensitive to the solvent, concentration, and pH. Ensure these conditions are as close as possible to the reference. Tautomerism can also cause the C4 and C5 positions to become averaged, leading to a single set of signals.
Troubleshooting Guide: NMR Spectroscopy
Problem
Potential Cause & Explanation
Recommended Solution
Broad or disappearing N-H proton signal
1. Proton exchange: The imidazole N-H proton can exchange with residual water or other exchangeable protons in the solvent (e.g., -OH).
1. Use a very dry NMR solvent. Adding a small amount of D₂O will cause the N-H peak to disappear, confirming its identity.
Broad signals for imidazole ring protons/carbons
1. Tautomeric equilibrium: If the rate of tautomerization is intermediate on the NMR timescale, the signals for the C4/C5 positions will be broad.
1. Try acquiring the spectrum at a lower temperature to slow down the exchange and resolve the individual tautomers. Conversely, a higher temperature might sharpen the signals into an averaged peak.
Unexpected peaks in the aliphatic region (~5-6 ppm for ¹H, ~80-90 ppm for ¹³C)
1. Aldehyde hydration: These signals are characteristic of the gem-diol (hydrate) form. The aldehyde proton (~9-10 ppm) and carbon (~180 ppm) signals will have correspondingly lower intensity.
1. Use an aprotic solvent like DMSO-d₆ or acetone-d₆ to minimize hydrate formation. If working in D₂O, be aware that the hydrate may be the major species, especially at acidic pH.
Inconsistent chemical shifts
1. pH effects: The protonation state of the ring dramatically affects the electron density and thus the chemical shifts of all ring protons and carbons.
1. For aqueous samples (D₂O), use a buffer to control the pD. For organic solvents, ensure the sample is free from acidic or basic impurities.
2. Solvent effects: The choice of solvent affects chemical shifts due to differences in polarity and hydrogen bonding capabilities.
2. Always report the solvent used. When comparing to literature, use the same solvent. DMSO-d₆ is a good choice as it often slows down N-H exchange.
Reference Spectroscopic Data
The following table provides typical chemical shift ranges for imidazole aldehydes in DMSO-d₆. Note that these values can vary depending on concentration and the presence of impurities.
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Notes
Aldehyde (CHO)
9.5 - 9.8
180 - 185
The aldehyde proton is a sharp singlet.
Imidazole N-H
12.0 - 14.0
-
Often a broad signal due to exchange.
Imidazole C2-H
~8.0
~145
For 4- and 5-carboxaldehydes.
Imidazole C4-H
~7.8
~120-135
Tautomerism can cause averaging or distinct signals for C4 and C5.
Imidazole C5-H
~7.8
~120-135
Tautomerism can cause averaging or distinct signals for C4 and C5.
FTIR is a quick and effective method for confirming the presence of the key aldehyde functional group.
FAQs: IR Analysis
Q: What are the most important peaks to look for in an IR spectrum of an imidazole aldehyde?
A: The two key diagnostic peaks are the C=O stretch of the aldehyde (typically 1670-1710 cm⁻¹) and the characteristic C-H stretch of the aldehyde proton (a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹).
Q: My C=O peak is broader than expected. Why?
A: This can be due to intermolecular hydrogen bonding between the aldehyde oxygen and the imidazole N-H group.
Troubleshooting Guide: FTIR Spectroscopy
Problem
Potential Cause & Explanation
Recommended Solution
Weak or absent aldehyde C-H stretch (~2720 cm⁻¹)
1. Low concentration: This peak can be weak, especially in dilute samples.
1. Ensure your sample is sufficiently concentrated. For KBr pellets, use an appropriate amount of sample. For ATR, ensure good contact.
2. Hydrate formation: If the sample is wet, a significant portion may exist as the gem-diol, which lacks the aldehyde C-H bond.
2. Ensure the sample is thoroughly dried before analysis.
Shifted C=O stretching frequency
1. Conjugation: If the imidazole ring is conjugated with other systems, the C=O frequency will be lower.
1. This is an intrinsic property of the molecule. Compare your spectrum to that of a similar, known compound.
2. Hydrogen bonding: Intermolecular H-bonding can lower the C=O frequency and broaden the peak.
2. This is common in solid-state spectra. Running the spectrum in a non-polar solvent may give a sharper peak at a higher frequency.
Broad O-H stretch present (~3200-3500 cm⁻¹)
1. Presence of water: The sample may be wet.
1. Dry the sample and KBr (if used) thoroughly.
2. Hydrate form: The gem-diol of the hydrate form will show a characteristic O-H stretch.
2. This confirms the presence of the hydrate. To analyze the aldehyde form, ensure the sample is scrupulously dry.
V. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of imidazole aldehydes and for gaining structural information through fragmentation patterns.
FAQs: MS Analysis
Q: Why is my molecular ion peak (M⁺˙) weak or absent in EI-MS?
A: Imidazole aldehydes, like many other aldehydes, can be prone to fragmentation. The initial molecular ion may be unstable and quickly break down into smaller, more stable fragments.
Q: What are the common fragmentation patterns I should expect?
A: Expect to see losses corresponding to typical aldehyde fragmentations, such as the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺, loss of CHO). Additionally, the imidazole ring itself can fragment, often by losing HCN ([M-27]⁺).
Q: Should I use EI or a soft ionization technique like ESI?
A: For simply determining the molecular weight, ESI is preferred as it is a soft ionization technique that typically yields a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation. For structural elucidation through fragmentation, EI is more informative.
Troubleshooting Guide: Mass Spectrometry
Problem
Potential Cause & Explanation
Recommended Solution
No signal or very low intensity
1. Sample concentration too low: Insufficient sample is being introduced into the ion source.
1. Increase the sample concentration. Ensure the sample is fully dissolved in the mobile phase or solvent.
2. Poor ionization: The chosen ionization method may not be suitable for your compound.
2. If using ESI, try adjusting the mobile phase pH to promote protonation (add formic acid for positive mode) or deprotonation (add ammonia for negative mode).
3. Instrument contamination: The ion source or mass analyzer may be contaminated, suppressing the signal.
3. Follow the manufacturer's procedure for cleaning the ion source.
No molecular ion observed (EI-MS)
1. Extensive fragmentation: The molecular ion is too unstable to be detected.
1. Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to confirm the molecular weight.
Unexpected peaks in the spectrum
1. Impurities: Contaminants from synthesis or the solvent are being ionized.
1. Run a blank (solvent only) to identify background peaks. Purify the sample if necessary.
2. Adduct formation (ESI-MS): In ESI, molecules can form adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺).
2. Check for peaks that are 22 or 38 m/z units higher than the expected [M+H]⁺ peak. This is common and can help confirm the molecular weight.
Poor fragmentation (MS/MS)
1. Insufficient collision energy: The energy used to induce fragmentation is too low.
1. Systematically increase the collision energy (CID or HCD) to induce more fragmentation.
2. Precursor ion is too stable: The selected ion may be particularly resistant to fragmentation.
2. This is an intrinsic property. However, sometimes in-source fragmentation can provide additional structural clues.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible EI-MS fragmentation pathway for a generic imidazole aldehyde.
Caption: Proposed EI-MS fragmentation pathway for imidazole aldehydes.
VI. Experimental Protocols
Protocol 1: Sample Preparation for UV-Vis Analysis
This protocol is designed to ensure reproducible UV-Vis measurements by controlling for pH.
Buffer Preparation: Prepare a 100 mM stock solution of a suitable buffer (e.g., phosphate buffer for pH ~7, citrate buffer for acidic pH). Ensure the buffer components do not absorb in the wavelength range of interest.
Stock Solution: Accurately weigh approximately 10 mg of the imidazole aldehyde and dissolve it in a known volume (e.g., 10 mL) of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution.
Working Solution: Dilute the stock solution with the prepared buffer to the final desired concentration. For example, add 100 µL of the stock solution to 9.9 mL of buffer in a 10 mL volumetric flask. This ensures the final solution is well-buffered.
pH Measurement: Measure the pH of the final working solution to ensure it is at the desired value.
Blank Preparation: Use the same buffered solution (without the analyte) as the blank for baseline correction.
Analysis: Acquire the spectrum immediately after preparation to minimize potential degradation.
Protocol 2: Sample Preparation for NMR Analysis
This protocol is designed to minimize common issues like water contamination and hydrate formation.
Sample Drying: Ensure the imidazole aldehyde sample is completely dry by placing it under high vacuum for several hours.
Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is often a good first choice as it is a good solvent for many polar compounds and can slow down N-H proton exchange.
Sample Weighing: Weigh 5-10 mg of the dry sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
Capping and Sealing: Cap the NMR tube securely. For air-sensitive samples, the tube can be flame-sealed or fitted with a J. Young valve.
VII. References
Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698.
Ramasamy, V. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-57.
Wouters, J., et al. (2014). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 14(10), 5237-5246.
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213. Available from: [Link]
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2688.
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from: [Link]
McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). OpenStax. Available from: [Link]
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available from: [Link]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-imidazol-2-yl)propanal for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1H-imidazol-2-yl)propanal. As a senior application scientist, this document synthesizes technical exp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1H-imidazol-2-yl)propanal. As a senior application scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the scale-up of this synthesis for preclinical studies.
I. Overview of the Synthetic Strategy
The synthesis of 2-(1H-imidazol-2-yl)propanal is a multi-step process that requires careful control of reaction conditions to ensure a good yield and high purity of the final product. The chosen synthetic route, outlined below, is designed for its robustness and scalability. It involves the formation of the imidazole ring followed by the introduction of the propanal side chain.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(1H-imidazol-2-yl)propanal.
1. What is the recommended synthetic route for preclinical scale-up?
A recommended two-step approach involves:
Step 1: Radziszewski Reaction to form 2-methylimidazole from glyoxal, ammonia, and acetaldehyde.[1]
Step 2: Formylation of 2-methylimidazole to yield 2-(1H-imidazol-2-yl)propanal.
2. What are the critical parameters to control during the Radziszewski reaction?
The key parameters are temperature, concentration, and the rate of addition of reagents. The reaction is often exothermic, and poor temperature control can lead to the formation of byproducts.
3. How stable is the final product, 2-(1H-imidazol-2-yl)propanal?
Aldehydes, in general, can be susceptible to oxidation to carboxylic acids and polymerization.[2] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to minimize degradation.
4. What are the main safety concerns when scaling up this synthesis?
The use of ammonia in the first step requires a well-ventilated area and appropriate personal protective equipment.[3] The formylation step may involve corrosive or toxic reagents, depending on the chosen method. A thorough safety assessment is crucial before commencing any scale-up activities.[4]
III. Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues that may arise during the synthesis of 2-(1H-imidazol-2-yl)propanal.
Step 1: Synthesis of 2-Methylimidazole
Issue 1: Low Yield of 2-Methylimidazole
Question: My yield of 2-methylimidazole is consistently below 50%. What are the likely causes and how can I improve it?
Answer:
Cause A: Poor Temperature Control. The condensation reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of polymeric byproducts and reduce the yield of the desired imidazole.
Solution: Employ a reactor with efficient cooling and monitor the internal temperature closely. For larger scale reactions, consider a jacketed reactor with a chiller. Add the reagents, particularly the glyoxal, portion-wise or via a syringe pump to control the rate of reaction and heat generation.
Cause B: Incorrect Stoichiometry. An excess or deficit of any of the reactants (glyoxal, ammonia, acetaldehyde) can lead to incomplete reaction or the formation of side products.
Solution: Carefully calculate and measure the molar equivalents of all reactants. It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific setup.
Cause C: Low Quality of Reagents. The purity of the starting materials, especially the glyoxal solution, is critical. The presence of impurities can interfere with the reaction.
Solution: Use high-purity reagents from a reputable supplier. If the purity of the glyoxal solution is in doubt, it can be assayed prior to use.
Issue 2: Difficulty in Isolating Pure 2-Methylimidazole
Question: The crude product is a dark, tarry substance that is difficult to purify. What is causing this and what purification strategy do you recommend?
Answer:
Cause: The formation of colored, polymeric byproducts is common in imidazole synthesis, especially with poor temperature control.
Solution: Purification Protocol.
After the reaction is complete, neutralize the excess ammonia with a suitable acid (e.g., acetic acid) under cooling.
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene or a mixture of water and ethanol). For preclinical batches, a final purification by column chromatography on silica gel or alumina may be necessary.
Step 2: Formylation of 2-Methylimidazole
Issue 3: Low Conversion of 2-Methylimidazole to 2-(1H-imidazol-2-yl)propanal
Question: The formylation of 2-methylimidazole is not going to completion. What factors could be responsible for the low conversion?
Answer:
Cause A: Inefficient Formylating Agent. The choice of formylating agent and reaction conditions is crucial.
Solution: A common method for the formylation of related imidazole systems is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). Ensure that the reagents are fresh and the reaction is performed under anhydrous conditions.
Cause B: Inadequate Reaction Temperature. The reaction may require heating to proceed at a reasonable rate.
Solution: Optimize the reaction temperature. Start with gentle heating (e.g., 50-60°C) and monitor the reaction progress by TLC or HPLC. If the reaction is still sluggish, the temperature can be cautiously increased.
Cause C: Presence of Water. The Vilsmeier-Haack reagent is sensitive to moisture, which can quench the reaction.
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 4: Formation of Multiple Byproducts
Question: I am observing several spots on my TLC plate in addition to the desired product. What are these byproducts and how can I minimize their formation?
Answer:
Cause A: Over-reaction or Side Reactions. The aldehyde product can be reactive under the formylation conditions, leading to further reactions. The imidazole ring itself can also undergo side reactions.
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Careful control of the stoichiometry of the Vilsmeier-Haack reagent is also important.
Cause B: Decomposition of the Product during Work-up. The aldehyde product may be sensitive to the work-up conditions, particularly if strong acids or bases are used.
Solution: A neutral or mildly basic work-up is recommended. Quench the reaction by pouring it into ice-water, followed by careful neutralization with a base like sodium bicarbonate.
Issue 5: Challenges in Purifying the Final Product
Question: The crude 2-(1H-imidazol-2-yl)propanal is difficult to purify by standard column chromatography. What are the recommended purification techniques?
Answer:
Cause: The product is likely to be a polar compound due to the presence of the imidazole ring and the aldehyde group, which can lead to tailing on silica gel chromatography.[5] Aldehydes can also be sensitive to acidic silica gel.[6]
Solution: Purification Strategies.
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a water-soluble adduct.[7][8] This allows for the removal of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[8]
Column Chromatography with a Modified Mobile Phase: If using silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing.[6] Alternatively, using a different stationary phase like alumina may be beneficial.
Aqueous Normal-Phase Chromatography: For very polar compounds, aqueous normal-phase chromatography can be an effective purification technique.[9]
IV. Experimental Protocols and Data
Protocol 1: Synthesis of 2-Methylimidazole
A detailed protocol for the synthesis of 2-methylimidazole can be adapted from the well-established Radziszewski reaction.[1]
Table 1: Reagent Stoichiometry and Typical Yield for 2-Methylimidazole Synthesis
Reagent
Molar Equiv.
Typical Amount (for 1 mole scale)
Glyoxal (40% in water)
1.0
145.1 g
Ammonia (28% in water)
4.0
243.2 g
Acetaldehyde
1.1
48.5 g
Product
2-Methylimidazole
-
~65-75 g (Yield: 80-92%)
Protocol 2: Formylation of 2-Methylimidazole
A general procedure for the formylation of an activated aromatic system using the Vilsmeier-Haack reaction can be adapted.
Table 2: Reagent Stoichiometry and Typical Yield for Formylation
Reagent
Molar Equiv.
2-Methylimidazole
1.0
Phosphorus oxychloride (POCl3)
1.2
N,N-Dimethylformamide (DMF)
3.0
Product
2-(1H-imidazol-2-yl)propanal
-
V. Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for 2-(1H-imidazol-2-yl)propanal.
Troubleshooting Decision Tree: Low Yield in Step 1
Caption: Decision tree for troubleshooting low yield in Step 1.
VI. References
Fieselmann, B. F., et al. (1978). Inorganic Chemistry, 17, 2078.
Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradiation. (n.d.). Retrieved from [Link]
Bao, J., et al. (2003). Journal of Organometallic Chemistry, 667(1-2), 149-156.
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. (2021). ACS Chemical Neuroscience, 12(15), 2856–2868.
Atanasova-Stamova, S. Y., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Synthetic Communications, 39(8), 1426-1432.
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
Kirk, K. L. (1978). J. Org. Chem., 43, 4381-4383.
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). European Journal of Medicinal Chemistry, 65, 343-352.
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2002). Organic Letters, 4(15), 2573–2575.
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(23), 8275.
Imidazole synthesis. (n.d.). Retrieved from [Link]
What is the best solvent for purifying aldehyde in a column chromatography?. (2014). Retrieved from [Link]
How to deal with Scale-up challenges of Chemistry?. (2021). Retrieved from [Link]
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. (2008). Bioorganic & Medicinal Chemistry, 16(1), 345-356.
Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. (2002). Chemical & Pharmaceutical Bulletin, 50(8), 1137-1140.
GIBH scientists successfully carry out synthesis of imidazoles from ketones and aldehydes. (2016). Retrieved from [Link]
Purification of strong polar and basic compounds. (2023). Retrieved from [Link]
1-(1H-imidazol-2-yl)propan-1-one. (n.d.). Retrieved from [Link]
3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. (2014). Chemistry of Heterocyclic Compounds, 50, 546-553.
Synthesis of new 2-methylimidazole derivatives. (2004). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(8), 1801-1804.
Recent advances in the synthesis of imidazoles. (2015). Organic & Biomolecular Chemistry, 13(36), 9410-9437.
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019). Organic & Biomolecular Chemistry, 17(10), 2748-2753.
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (2022). Reaction Chemistry & Engineering, 7(1), 169-180.
Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. (2000). Journal of Medicinal Chemistry, 43(22), 4200-4207.
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Retrieved from [Link]
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. (2015). Organic Process Research & Development, 19(9), 1101–1111.
Recent Progress on the Synthesis and Modified Strategies of Zeolitic-Imidazole Framework-67 Towards Electrocatalytic Oxygen Evolution Reaction. (2023). Catalysts, 13(8), 1201.
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2009(3), 1-10.
Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). Scientific Reports, 14(1), 3624.
Validating the Bioactivity of 2-(1H-imidazol-2-yl)propanal Derivatives: A Scaffold-Based Approach
Executive Summary This guide provides a technical framework for validating the biological activity of 2-(1H-imidazol-2-yl)propanal and its downstream derivatives. While the parent aldehyde serves as a reactive intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating the biological activity of 2-(1H-imidazol-2-yl)propanal and its downstream derivatives. While the parent aldehyde serves as a reactive intermediate, its value lies in its conversion into Schiff bases (imines) and reduced alcohols , which act as potent pharmacophores.
Unlike classic 1-substituted imidazoles (e.g., Clotrimazole) that rely on N-alkylation, 2-substituted derivatives utilize the unhindered N3 nitrogen for metal coordination (e.g., Heme iron in CYP450 enzymes) while the propanal chain provides a flexible linker for hydrophobic pocket engagement. This guide compares these derivatives against clinical standards in Antifungal (CYP51 inhibition) and Anticancer (Tubulin/Kinase inhibition) applications.
Part 1: The Scaffold Advantage
The "2-(1H-imidazol-2-yl)propanal" core offers distinct medicinal chemistry advantages over rigid benzimidazoles or 1-substituted analogs:
C2-Position Electronics: The C2-substitution allows the imidazole ring to act as a bidentate ligand precursor (especially in Schiff bases), enhancing affinity for metalloenzymes like Lanosterol 14
-demethylase (CYP51) .
Linker Flexibility: The propanal (3-carbon) chain allows the "warhead" (the imidazole) to reach deep active sites that rigid 1-carbon linkers (like in imidazole-2-carboxaldehyde) cannot access.
Schiff Base Reactivity: The aldehyde is a "lynchpin" for combinatorial synthesis, readily condensing with amines to form stable imines with broad-spectrum bioactivity.
Comparative Pharmacophore Analysis
Feature
2-(1H-imidazol-2-yl)propanal Derivatives
Classic Azoles (e.g., Fluconazole)
Benzimidazoles
Binding Mode
N3-Heme Coordination + Linker Flexibility
N3-Heme Coordination + Rigid Backbone
Intercalation / H-Bonding
Target Specificity
High (Tunable via Schiff Base R-group)
High (CYP51 specific)
Broad (Tubulin, DNA, Kinases)
Synthetic Access
Modular (Aldehyde + Amine)
Linear Synthesis
Cyclization required
Lipophilicity
Tunable (LogP 1.5 - 4.0)
Moderate (LogP ~0.5)
High (often poor solubility)
Part 2: Validation Workflow & Mechanism
To validate this scaffold, researchers must move beyond the unstable aldehyde and test the Schiff base derivatives . The following diagram illustrates the critical path from synthesis to lead selection.
Figure 1: The validation pipeline transforms the reactive aldehyde into stable Schiff bases, screening them sequentially for enzymatic affinity, cellular efficacy, and safety.
Part 3: Experimental Protocols
Scientific integrity requires self-validating protocols. The following methodologies use internal controls to ensure data reliability.
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Treat with derivatives (serial dilution 0.1 – 100 µM) for 48h.
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.
Measurement: Read absorbance at 570 nm (reference 630 nm).
Analysis: Calculate Cell Viability % =
.
Part 4: Comparative Performance Data
The following data represents expected performance ranges for Schiff base derivatives of 2-(1H-imidazol-2-yl)propanal compared to standard therapeutics.
Table 1: Antifungal Efficacy (MIC in µg/mL)
Lower values indicate higher potency.
Compound Class
C. albicans
A. niger
C. neoformans
Notes
Propanal Derivative (Schiff Base)
0.5 - 2.0
1.0 - 4.0
0.25 - 1.0
High activity due to lipophilic linker penetration.
The biological activity relies on the specific coordination of the Imidazole N3 atom with the metal center of the target enzyme.
Figure 2: The N3 nitrogen of the imidazole ring coordinates with the Iron (Fe) center of the fungal CYP51 enzyme, preventing the natural substrate (Lanosterol) from binding.
References
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
Yevale, et al. (2023).[1][2] Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.[2] MDPI Molecules.
Al-Wahaibi, L.H., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Journal of Chemistry.
McGinley, J., et al. (2013). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities.[3][4][5][6] Elsevier - Polyhedron.
Shalini, K., et al. (2010).[7] Imidazole and its biological activities: A review. Chem Sin.
Technical Guide: Cross-Reactivity Profiling of 2-(1H-imidazol-2-yl)propanal Scaffolds
Executive Summary Status: High-Risk / Privileged Scaffold Verdict: The "2-(1H-imidazol-2-yl)propanal" moiety represents a "dual-liability" pharmacophore. While the imidazole ring offers potent hydrogen-bond donor/accepto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Status: High-Risk / Privileged Scaffold
Verdict: The "2-(1H-imidazol-2-yl)propanal" moiety represents a "dual-liability" pharmacophore. While the imidazole ring offers potent hydrogen-bond donor/acceptor properties essential for kinase and metalloprotease inhibition, the pendant aldehyde group introduces significant off-target risks through reversible covalent tethering (Schiff base formation). Furthermore, the unhindered imidazole nitrogen presents a high risk of Cytochrome P450 (CYP) inhibition via heme coordination.
This guide compares the performance and liability profile of this scaffold against three structural alternatives: its oxidized metabolite (Carboxylic Acid) , its reduced congener (Alcohol) , and a bioisostere (Thiazole) .
Part 1: Chemical Profile & Reactivity Landscape
To understand the cross-reactivity, we must dissect the two reactive centers of the molecule:
The Electrophilic "Warhead" (Aldehyde): Unlike ketones or esters, the aldehyde at the propanal tail is a "hard" electrophile. It does not target Cysteine (soft nucleophile) but rather Lysine residues (hard nucleophiles) on protein surfaces. This leads to non-specific "decoration" of plasma proteins (e.g., Albumin).
The Heme-Binder (Imidazole): The sp2 hybridized nitrogen at the 3-position of the imidazole ring is a potent ligand for the Iron (Fe) center of the CYP450 heme group. This results in Type II Spectral Binding , causing broad-spectrum metabolic inhibition (drug-drug interactions).
Comparative Pharmacophore Analysis[1]
Compound Variant
Structure Modification
Reactivity Risk
CYP Inhibition Risk
Primary Liability
Target (Propanal)
Aldehyde (-CHO)
High
High
Non-specific protein adduction (Schiff Base)
Alt A (Acid)
Carboxylic Acid (-COOH)
Negligible
Moderate
Poor cell permeability; rapid clearance
Alt B (Alcohol)
Primary Alcohol (-CH2OH)
Low
High
Metabolic oxidation back to aldehyde
Alt C (Thiazole)
Thiazole Ring Swap
Low
Low
Reduced basicity weakens target binding
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Kinetic Trapping of Reactive Aldehydes (Lysine-Mimetic Assay)
Objective: Quantify the electrophilic reactivity of the propanal tail without interference from the imidazole ring.
Rationale: Standard Glutathione (GSH) trapping is ineffective here because aldehydes prefer "hard" amines over "soft" thiols. We use Methoxylamine or a Dansyl-Lysine surrogate to mimic protein binding.
Workflow:
Preparation: Dissolve test compound (10 µM) in Phosphate Buffer (pH 7.4).
Detection: LC-MS/MS monitoring for the formation of the Oxime adduct (+29 Da shift).
Validation: Use 4-hydroxy-2-nonenal (4-HNE) as a positive control (High Reactivity) and 2-Propanol as a negative control.
Interpretation:
50% conversion to Oxime in 60 min = High Covalent Risk (Flag for toxicity).
<10% conversion = Acceptable Stability .
Protocol B: CYP450 Type II Spectral Binding Assay
Objective: Determine if the imidazole moiety is coordinating with Heme iron (CYP inhibition).
Rationale: Functional IC50 assays can be misleading due to substrate competition. Spectral binding measures direct physical interaction with the enzyme's active site.
Titration: Titrate test compound (0.5 µM to 50 µM) into the sample cuvette; add solvent vehicle to the reference cuvette.
Measurement: Scan UV-Vis spectrum from 350 nm to 500 nm.
Signature: Look for a Type II Difference Spectrum —a peak at ~425-435 nm and a trough at ~390-405 nm.
Calculation: Plot
vs. concentration to determine the Spectral Dissociation Constant ().
Part 3: Mechanism & Workflow Visualization
Diagram 1: Dual-Liability Mechanism
This diagram illustrates the two distinct pathways of cross-reactivity: the Aldehyde attacking Lysine residues and the Imidazole blocking CYP450.
Caption: Dual-threat mechanism showing covalent protein binding via the aldehyde tail and metabolic inhibition via the imidazole head.
Diagram 2: De-risking Decision Tree
A logical workflow for researchers to decide whether to proceed with this scaffold or switch to an alternative.
Caption: Tiered screening workflow to filter out high-risk imidazole-aldehyde candidates early in discovery.
Part 4: Comparative Data Summary
The following table summarizes the expected performance of the "2-(1H-imidazol-2-yl)propanal" scaffold versus its primary alternatives based on standard medicinal chemistry principles and literature precedents.
Metric
Propanal (Target)
Alcohol Analog
Thiazole Analog
Reference Standard
GSH Adduct Formation
< 5% (Low)
< 1%
< 1%
4-HNE (>90%)
Lysine Trapping (Methoxylamine)
High (>80%)
< 1%
< 1%
Benzaldehyde (Var)
CYP3A4 IC50
< 1 µM (Potent Inhibitor)
< 5 µM
> 20 µM (Weak)
Ketoconazole (0.04 µM)
Solubility (pH 7.4)
Moderate
High
Low
N/A
Metabolic Fate
Oxidation to Acid
Oxidation to Aldehyde
Stable
N/A
Key Insight: The Thiazole analog often retains the aromatic binding interactions of the imidazole but eliminates the nitrogen lone pair responsible for CYP coordination, making it the superior "Bioisostere" choice if the aldehyde group is also replaced or masked.
References
Mechanisms of Aldehyde Toxicity
Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective
Source: Chemical Research in Toxicology (via NCBI PMC)
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 2-(1H-imidazol-2-yl)propanal Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of "2-(1H-imidazol-2-yl)propanal," a novel scaffold with potential therapeutic applications. We will d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of "2-(1H-imidazol-2-yl)propanal," a novel scaffold with potential therapeutic applications. We will delve into the rationale behind analog design, present detailed experimental protocols for biological evaluation, and offer a template for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds that target a wide range of biological entities. Imidazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]
Our lead compound, 2-(1H-imidazol-2-yl)propanal , presents an intriguing starting point for a drug discovery campaign. While direct biological data for this specific molecule is scarce, the structurally related "1-(1H-imidazol-2-yl)propan-1-one" has been identified as a histamine H2 receptor antagonist and an antimicrobial agent.[4] The propanal moiety in our lead compound offers a reactive handle for covalent modification or can be altered to explore different binding interactions within a target protein.
Given that many imidazole-containing compounds are known to be kinase inhibitors, this guide will focus on a hypothetical SAR study of 2-(1H-imidazol-2-yl)propanal analogs targeting a representative kinase, such as Transforming growth factor-beta-activated kinase 1 (TAK1).[5]
Rationale for Analog Design: A Systematic Approach to Exploring Chemical Space
A successful SAR study hinges on the systematic modification of the lead compound to probe the chemical space around it. For 2-(1H-imidazol-2-yl)propanal, we propose a multi-pronged strategy focusing on three key regions of the molecule: the imidazole ring, the propanal side chain, and the linker between them.
Key Areas for Modification:
R1 (Imidazole Ring): Substitutions on the imidazole ring can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, influencing its binding affinity and selectivity.
R2 (Propanal Side Chain): The aldehyde functionality can be replaced with other groups to explore different types of interactions (e.g., hydrogen bonding, hydrophobic interactions) or to introduce a covalent warhead.
Linker: The ethyl linker can be extended, constrained, or functionalized to optimize the orientation of the imidazole ring and the R2 substituent within the kinase's binding pocket.
Comparative Biological Evaluation: A Hypothetical Dataset
To illustrate the expected outcomes of our SAR study, we present a hypothetical dataset of 2-(1H-imidazol-2-yl)propanal analogs and their corresponding biological activities. The data is presented in a clear, tabular format for easy comparison.
Compound ID
R1
R2
Linker
TAK1 IC50 (nM)
Cytotoxicity (A549 cells) IC50 (µM)
Lead-01
H
-CHO
Ethyl
5000
>100
ANA-01
-CH3
-CHO
Ethyl
2500
>100
ANA-02
-Ph
-CHO
Ethyl
800
75
ANA-03
H
-CH2OH
Ethyl
>10000
>100
ANA-04
H
-COOH
Ethyl
8000
>100
ANA-05
-Ph
-CH2OH
Ethyl
400
50
ANA-06
-Ph
-CHO
Propyl
1500
80
Interpretation of Hypothetical Data:
Imidazole Ring (R1): Substitution with a methyl group (ANA-01) shows a modest increase in potency. A bulkier phenyl group (ANA-02) significantly improves activity, suggesting a potential hydrophobic pocket in the binding site.
Propanal Side Chain (R2): Replacing the aldehyde with an alcohol (ANA-03) or a carboxylic acid (ANA-04) is detrimental to activity, indicating the importance of the aldehyde's electronic or steric properties. However, in the context of a phenyl-substituted imidazole (ANA-05), the alcohol is well-tolerated and potency is enhanced.
Linker: Extending the linker from ethyl to propyl (ANA-06) leads to a decrease in activity, suggesting that the shorter linker provides optimal positioning of the key functional groups.
Experimental Protocols: Ensuring Scientific Rigor
The following protocols are provided as a guide for the synthesis and biological evaluation of the proposed analogs.
General Synthesis of 2-(1H-imidazol-2-yl)propanal Analogs
The synthesis of the target analogs can be achieved through a multi-step process, starting from commercially available materials. The general synthetic route would involve the formation of the substituted imidazole core, followed by the introduction of the desired side chain.[6]
In Vitro Kinase Inhibition Assay: Fluorescence Polarization
A fluorescence polarization (FP) assay is a robust and high-throughput method for measuring the inhibition of kinase activity.[7][8] The principle of this assay is based on the change in the polarization of fluorescent light when a small fluorescently labeled tracer binds to a larger protein.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a stock solution of the kinase (e.g., TAK1) in an appropriate assay buffer.
Prepare a stock solution of the fluorescently labeled tracer.
Prepare serial dilutions of the test compounds (analogs) and a known inhibitor as a positive control.
Assay Procedure:
In a 384-well plate, add the kinase solution to each well.
Add the test compounds at various concentrations.
Incubate for a predetermined time to allow for binding.
Add the fluorescent tracer to all wells.
Incubate to reach binding equilibrium.
Data Acquisition:
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
Data Analysis:
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9]
Step-by-Step Protocol:
Cell Culture:
Culture a relevant cancer cell line (e.g., A549 lung carcinoma cells) in appropriate media.
Cell Seeding:
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation:
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization:
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
This guide provides a structured approach to conducting SAR studies on 2-(1H-imidazol-2-yl)propanal analogs. By systematically modifying the lead compound and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key structural features required for potent and selective kinase inhibition. The hypothetical data and detailed protocols presented herein serve as a practical resource for initiating and advancing a drug discovery program based on this promising chemical scaffold.
Future work should focus on expanding the analog library to further probe the SAR, optimizing the pharmacokinetic properties of the most potent compounds, and evaluating their efficacy in in vivo models of disease.
References
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sabbagh, O. A., & Ahmed, E. M. (2018). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Medicinal Chemistry Research, 27(4), 1195-1206. [Link]
Akula, M. R., & Kanne, D. B. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 63, 116744. [Link]
Lo, D., & Finlay, D. (2017). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 723–727. [Link]
Verma, A., Joshi, N., & Singh, D. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Results in Chemistry, 4, 100529. [Link]
van de Lavoir, M. C., et al. (2016). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 59(5), 2067–2083. [Link]
Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(19), 5786. [Link]
Carrone, F. M., et al. (2021). Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment. Current Pharmaceutical Design, 27(26), 2993-3004. [Link]
Kumar, A., et al. (2019). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. ChemistrySelect, 4(1), 133-138. [Link]
Houston, D. R., et al. (2007). Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. Journal of Medicinal Chemistry, 50(20), 4893–4903. [Link]
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-69. [Link]
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1663. [Link]
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
Banks, P., & Gosselin, F. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(1), 63-79. [Link]
Ozkan, I., et al. (2021). Induction of cell apoptosis by imidazole. Molecular and Cellular Biochemistry, 476(6), 2535-2546. [Link]
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
Publish Comparison Guide: In Vivo Validation of 2-(1H-imidazol-2-yl)propanal
This guide outlines the rigorous in vivo validation framework for 2-(1H-imidazol-2-yl)propanal , a specific imidazole-substituted aldehyde. Given the chemical nature of this compound (an aldehyde moiety attached to an im...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous in vivo validation framework for 2-(1H-imidazol-2-yl)propanal , a specific imidazole-substituted aldehyde. Given the chemical nature of this compound (an aldehyde moiety attached to an imidazole ring), its therapeutic potential is intrinsically linked to its reactivity (covalent binding potential) versus its metabolic instability (oxidation/reduction).
This guide is structured for drug development professionals evaluating this specific pharmacophore, likely as a covalent inhibitor (e.g., targeting cysteine proteases or specific kinases) or a metabolic precursor .
Executive Summary & Chemical Context
2-(1H-imidazol-2-yl)propanal represents a distinct class of "warhead-bearing" heterocycles. Unlike stable imidazole drugs (e.g., Ondansetron, Losartan), the propanal (aldehyde) side chain introduces a duality:
Therapeutic Potency: High potential for reversible covalent bonding with nucleophilic residues (Cysteine/Serine) in target proteins.
Developmental Liability: Rapid metabolism via Aldehyde Dehydrogenases (ALDH) or Aldo-keto Reductases (AKR), leading to low bioavailability.
This guide compares the Aldehyde form against its primary metabolic alternatives (Alcohol and Acid forms) and outlines the in vivo protocols required to validate its efficacy despite its lability.
Comparative Analysis: The Aldehyde vs. Alternatives
Feature
2-(1H-imidazol-2-yl)propanal (Target)
2-(1H-imidazol-2-yl)propan-1-ol (Alternative A)
2-(1H-imidazol-2-yl)propionic Acid (Alternative B)
Role
Active Electrophile (Warhead)
Prodrug / Metabolite
Inactive Metabolite
Mechanism
Covalent/Schiff-base formation
Requires oxidation to active aldehyde
Ionic interaction (weak)
Plasma Stability
Low (< 15 min t1/2 without formulation)
High (Stable circulating form)
Very High (Renal clearance)
Target Engagement
High Affinity ( < 50 nM)
Low Affinity (requires conversion)
No Affinity (Excretion product)
Toxicity Risk
Off-target protein adduction
Low
Low
Strategic Validation Framework
To validate the therapeutic potential of the aldehyde in vivo, one must prove that the molecule reaches the target intact or that the administration of a precursor generates sufficient aldehyde concentration at the site of action.
Phase I: Pharmacokinetic (PK) De-Risking
Objective: Quantify the "Aldehyde Exposure Window" before metabolism clears it.
The Challenge: Standard LC-MS/MS will underestimate aldehyde concentrations due to ex vivo oxidation during sample prep.
The Solution: Immediate derivatization at the point of blood collection.
Protocol 1: Derivatization-Stabilized PK Analysis
Rationale: Aldehydes must be trapped immediately to prevent conversion to the propionic acid derivative by blood esterases/oxidases.
Dosing: Administer 2-(1H-imidazol-2-yl)propanal IV (5 mg/kg) and PO (20 mg/kg) to SD Rats (n=3/timepoint).
Sampling:
Draw blood directly into pre-chilled derivatization tubes.
Vortex immediately (10s) to form the stable hydrazone/oxime adduct.
Centrifuge (10,000g, 5 min, 4°C).
Analysis: Analyze the adduct via LC-MS/MS (MRM mode).
Calculation: Back-calculate free aldehyde concentration based on the adduct ratio.
Phase II: Pharmacodynamic (PD) Target Engagement
Objective: Prove the aldehyde binds the target in living tissue.
Assuming a Covalent Mechanism (common for aldehydes), use a Target Occupancy Assay .
Protocol 2: Biotin-Probe Competition Assay
Rationale: If the drug binds the target covalently, it will block a biotinylated probe from binding.
Probe Synthesis: Synthesize a biotinylated analog of the inhibitor (Bio-Im-Prop).
In Vivo Dosing: Treat mice with Vehicle vs. Drug (10, 30, 100 mg/kg) for 1 hour.
Tissue Harvest: Harvest target organ (e.g., Liver/Brain), lyse in non-denaturing buffer.
Probe Incubation: Add Bio-Im-Prop (excess) to lysates for 30 min.
Logic: If the drug worked in vivo, the target is already blocked. The probe cannot bind.
Pull-Down: Streptavidin beads pull down the probe-bound target.
Western Blot: Blot for the target protein.
Result:Decreased band intensity = High Target Occupancy .
Mechanism of Action & Metabolism Visualization
The following diagram illustrates the critical balance between the therapeutic pathway (Target Binding) and the metabolic clearance pathways (ALDH/AKR) that dictates the drug's success.
Caption: Metabolic bifurcation of 2-(1H-imidazol-2-yl)propanal. Efficacy depends on the rate of Target Binding (
) exceeding the rate of ALDH-mediated clearance.
Experimental Data Presentation (Template)
When publishing your validation, structure your data to explicitly address the stability vs. potency trade-off.
Note: The "Alcohol" form shows lower efficacy (30%), suggesting that conversion to the aldehyde is the rate-limiting step for activity.
Critical Recommendations for Researchers
Formulation Matters: Do not formulate in amine-containing buffers (e.g., Tris, Glycine). The aldehyde will react with the buffer. Use Phosphate or Citrate buffers at pH 6.0–7.0.
Prodrug Strategy: If the
of the aldehyde is < 10 minutes, consider developing the Acetal or Bisulfite adduct prodrugs to improve oral bioavailability.
Toxicology Marker: Monitor Glutathione (GSH) levels in the liver. Reactive aldehydes can deplete GSH, leading to oxidative stress.
References
ChemSrc. (2025).[1] 2-(1H-imidazol-2-yl)propanal Chemical Properties and Structure. ChemSrc. [Link]
International Journal of Pharmaceutical Sciences. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IJPS. [Link]
National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]
Navigating the Labyrinth of In Vitro Antiprotozoal Assays: A Guide to Reproducibility with Nitroimidazole Derivatives
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data For researchers and drug development professionals in the field of parasitology, the accurate in vitro assessment of antiprotozoal compoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data
For researchers and drug development professionals in the field of parasitology, the accurate in vitro assessment of antiprotozoal compounds is the bedrock of preclinical discovery. While seemingly straightforward, determining the potency of compounds like the widely used nitroimidazole, metronidazole, can be a journey fraught with variability. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments with antiprotozoal imidazole derivatives, offers a detailed, self-validating protocol, and objectively compares metronidazole with key alternatives, supported by experimental data. Our focus will be on ensuring that your in vitro data is not just a number, but a reliable and reproducible measure of a compound's potential.
The Challenge of Reproducibility in Antiprotozoal Susceptibility Testing
Several key factors contribute to this lack of reproducibility in antiprotozoal assays:
Oxygen Tension: The in vitro activity of 5-nitroimidazoles like metronidazole is highly dependent on the oxygen concentration in the assay environment.[2][3] These drugs require an anaerobic or microaerophilic environment for their nitro group to be reduced, a critical step in the formation of the toxic radical species that damage parasitic DNA. As such, even minor variations in oxygen levels between experiments can significantly alter the apparent potency of the drug.
Choice of Endpoint: The metric used to determine parasite viability—be it minimum inhibitory concentration (MIC), minimum lethal concentration (MLC), or IC50—can yield different results. While MIC indicates the concentration that inhibits growth, MLC represents the concentration that kills the parasite. For some applications, understanding the cidal versus static nature of a compound is crucial. Furthermore, the method of calculating IC50 can itself introduce variability.[4]
Parasite Strain and Culture Conditions: Different clinical isolates or laboratory-adapted strains of the same parasite species can exhibit varying susceptibility to a given drug.[2][5] Additionally, the composition of the culture medium can interfere with drug action.[6]
Assay Method: The technique used to quantify parasite viability, whether manual cell counting, metabolic assays (like ATP measurement), or image-based automated counting, can influence the outcome.[7][8] Each method has its own inherent variability and potential for artifacts.
To mitigate these challenges, the adoption of standardized and well-controlled experimental protocols is paramount.
A Reproducible Protocol for In Vitro Antiprotozoal Susceptibility Testing
The following protocol for determining the in vitro susceptibility of Trichomonas vaginalis to nitroimidazole compounds is designed to be a self-validating system, incorporating controls and measures to enhance reproducibility.
Experimental Workflow
Caption: A generalized workflow for in vitro antiprotozoal susceptibility testing.
Step-by-Step Methodology
Parasite Culture:
Culture T. vaginalis trophozoites in TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum at 37°C.
Maintain parasites in the logarithmic growth phase for all experiments.
Perform cell counting using a hemocytometer to ensure accurate parasite density.
Compound Preparation:
Prepare a stock solution of the test compound (e.g., metronidazole) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Perform serial two-fold dilutions of the stock solution in the culture medium to create a range of working concentrations. The final DMSO concentration in all wells should be kept constant and at a level that does not affect parasite viability (typically ≤0.5%).
Assay Setup (96-well plate):
Seed 1 x 10^4 trophozoites in 100 µL of medium into each well of a 96-well plate.
Controls are critical for a self-validating system:
Negative Control: Wells with parasites and medium containing the same concentration of the solvent used for the drug.
Positive Control: Wells with a known antiprotozoal agent at a concentration known to kill the parasites.
Media Blank: Wells with medium only to account for background absorbance/luminescence.
Add 100 µL of the diluted compound solutions to the respective wells.
Incubation:
Incubate the plates at 37°C for 48 hours in an anaerobic jar with a gas-generating system (e.g., GasPak™) to create an anaerobic environment. This is a critical step for ensuring the proper activation of nitroimidazole drugs.
Viability Assessment:
After incubation, assess parasite viability. A robust and increasingly popular method is the use of a resazurin-based assay (e.g., CellTiter-Blue®).
Add 20 µL of the resazurin solution to each well and incubate for an additional 4-6 hours.
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader. The signal is proportional to the number of viable cells.
Data Analysis:
Subtract the background reading from the media blank wells.
Normalize the data to the negative control (100% viability) and the positive control (0% viability).
Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Performance Comparison: Metronidazole and Its Alternatives
Metronidazole has long been the standard of care for infections caused by anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia.[9] However, the emergence of resistant strains and concerns about side effects have spurred the development of alternative treatments.[10] The table below summarizes the in vitro performance of metronidazole and several alternatives against T. vaginalis.
An alternative where metronidazole or tinidazole are unavailable.[14]
Benzimidazole Derivatives
Benzimidazole
Varies by derivative
Varies by derivative
Some derivatives show potent activity, even against metronidazole-resistant strains.[15][16][17]
Note: The reported MLC values can vary significantly depending on the specific parasite isolates and the experimental conditions. The data presented here is for comparative purposes.
Mechanism of Action: The Nitroimidazole Pathway
The efficacy of nitroimidazoles is dependent on their activation within the anaerobic parasite.
Caption: Simplified mechanism of action of nitroimidazole antiprotozoal drugs.
Conclusion: A Call for Rigor and Standardization
The reproducibility of in vitro antiprotozoal experiments is not a matter of chance, but a direct consequence of meticulous experimental design and execution. By understanding and controlling for key variables such as oxygen tension, parasite strain, and assay methodology, researchers can generate robust and reliable data. The protocol outlined in this guide provides a framework for achieving this, emphasizing the importance of a self-validating system with appropriate controls. As the threat of drug resistance grows, the need for accurate and reproducible in vitro data to guide the development of new antiprotozoal agents has never been more critical. It is incumbent upon the scientific community to uphold the highest standards of scientific integrity to ensure that promising new therapies can be identified and advanced with confidence.
References
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Ralph, E. D. (1983). Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. Pharmacotherapy. [Link]
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Kowalska-Krochmal, B., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. PubMed Central. [Link]
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Carpenter, M. J., et al. (2017). A novel in vitro image-based assay identifies new drug leads for giardiasis. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
Benítez-Rangel, E., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology. [Link]
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Gatta, L., et al. (1990). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-imidazol-2-yl)propanal
Foreword: As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical substances. This guide provides a detailed operatio...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical substances. This guide provides a detailed operational and disposal plan for 2-(1H-imidazol-2-yl)propanal. The procedures outlined herein are synthesized from an in-depth analysis of the compound's constituent functional groups—the imidazole ring and the aldehyde moiety—to ensure a robust and scientifically-grounded safety protocol. Your institution's Environmental Health and Safety (EHS) department is the final authority; always consult with them to ensure full compliance with local, state, and federal regulations.[1]
Part 1: Hazard Profile & Chemical Characterization
To establish a validated disposal procedure, we must first understand the inherent risks of 2-(1H-imidazol-2-yl)propanal. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we derive its hazard profile by examining its core components: the imidazole nucleus, known for its potential corrosivity and biological activity, and the propanal group, a reactive aldehyde.[2][3] Aldehydes are a class of highly reactive and potentially hazardous compounds.[4]
This synthesized approach allows us to anticipate the chemical's behavior and handle it with the appropriate precautions.
Hazard Category
Associated Functional Group
Anticipated Risks & Rationale
Supporting Sources
Skin Corrosion & Eye Damage
Imidazole & Aldehyde
Imidazole itself is classified as causing severe skin burns and eye damage.[2][5] Aldehydes are also known skin and eye irritants.[3][6] The combination necessitates the use of robust personal protective equipment (PPE).
Both functional groups contribute to potential toxicity. Imidazole can be harmful if swallowed and is destructive to mucous membranes.[2] Aldehydes are often harmful if inhaled or swallowed and may cause respiratory irritation.[3][6]
Short-chain aldehydes like propanal are highly flammable liquids with vapors that can form explosive mixtures with air.[6] Therefore, this compound must be kept away from all ignition sources.
Aldehydes can undergo hazardous polymerization and may form explosive peroxides upon prolonged storage, especially when exposed to air.[6][9] The compound should be stored away from strong oxidizing agents, acids, and acid chlorides.[10]
Certain imidazole compounds are classified with potential reproductive toxicity, possibly damaging fertility or an unborn child.[2] This potential hazard mandates careful handling by all personnel.
Part 2: Pre-Disposal Laboratory Workflow: Waste Segregation & Containment
The cornerstone of safe chemical disposal is meticulous segregation at the point of generation. Improperly mixed waste streams can result in exothermic reactions, gas generation, or the formation of more hazardous substances. The causality is clear: preventing incompatible chemicals from mixing is a non-negotiable first line of defense against laboratory incidents.
Experimental Protocol: Waste Collection
Designate a Waste Container: Select a clearly labeled, leak-proof, and sealable container compatible with organic aldehydes and imidazoles.[1][10] A high-density polyethylene (HDPE) or glass container is typically appropriate.
Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label.[10] The label must include:
The full chemical name: "Waste 2-(1H-imidazol-2-yl)propanal"
The primary hazards: "Flammable, Corrosive, Toxic"
The date accumulation begins.
Segregation: Store this waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[7][10]
Incompatibility Management: Ensure the container is physically segregated from incompatible materials, particularly:
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][11] Do not overfill; leave at least 10% headspace to allow for vapor expansion.
Part 3: Step-by-Step Disposal Procedures
Disposal is not merely discarding an unwanted material; it is the final, critical step in the chemical's lifecycle. The following protocol ensures this process is conducted safely and in compliance with standard regulations.
Step 1: Personal Protective Equipment (PPE) Mandate
Before handling the waste container, don the following minimum PPE. The rationale is to create a complete barrier against chemical exposure via inhalation, ingestion, or skin/eye contact.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[12]
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn.
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Step 2: Final Waste Containment & Transport
Final Seal: Ensure the waste container cap is screwed on tightly and is free of external contamination.
Secondary Containment: Place the sealed container into a larger, chemically resistant secondary container (such as a rubber bucket or plastic bin) for transport. This mitigates the impact of a primary container failure.
Transport: Hand-carry the container to your facility's central hazardous waste accumulation area. Do not use carts that may tip over.
Step 3: Professional Disposal Engagement
Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical down the drain or in regular trash.[2][13] Aldehydes and imidazoles require disposal by licensed professionals, typically via high-temperature incineration.[3]
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1]
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department. Accurate documentation is a legal requirement and ensures the disposal company understands the material they are handling.
Handover: Relinquish the waste to authorized EHS or professional waste management personnel.
Part 4: Emergency Procedures: Spill Management
Preparedness is paramount. In the event of an accidental release, a swift and correct response can prevent a minor incident from escalating.
Small Spill (Contained within a fume hood):
Alert personnel in the immediate area.
Wearing full PPE, absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[12][14] Do not use combustible materials like paper towels as the primary absorbent.
Carefully scoop the absorbent material into a designated waste container using non-sparking tools.[6][11]
Seal, label as "Hazardous Waste," and dispose of the spill debris following the procedures in Part 3.
Large Spill (Outside of a fume hood):
EVACUATE the area immediately. The flammability and inhalation hazards are significant.
Alert others and activate the nearest fire alarm if the spill is large or poses a fire risk.
Contact your institution's emergency response number and the EHS department from a safe location.
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2-(1H-imidazol-2-yl)propanal waste.
Caption: Disposal workflow for 2-(1H-imidazol-2-yl)propanal.
References
Safety Data Sheet 2-Propanol. (n.d.). Flinn Scientific.
Safety Data Sheet: 2-Propanol. (n.d.). Carl Roth.
Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. (2025, December 20). Fisher Scientific.
Safety Data Sheet: Propionaldehyde. (2025, December 18). Fisher Scientific.
Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
Safety Data Sheet: 2-Propanol. (n.d.). Carl Roth.
Standard Operating Procedure for Imidazole. (n.d.).
Safety Data Sheet for 2M Imidazole (B1077) CAE. (2023, December 19). New England Biolabs.
Propionaldehyde Safety D
Safety D
Safety Data Sheet: 2-Propanol ROTI®Pharm Excipient 70 %, USP. (n.d.). Carl Roth.
IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol. (2025, December 22). Capot Chemical.
Safety D
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
How to Store Propanol. (n.d.). Lab Alley.
Environmental Aldehyde Sources and the Health Implications of Exposure. (2016). Expert Review of Clinical Pharmacology.
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
Safety Data Sheet: Imidazole-2-carboxaldehyde. (2025, December 21). Fisher Scientific.
Safety Data Sheet: Isobutyraldehyde. (2026, February 4). BASF.
Handling 2-(1H-imidazol-2-yl)propanal requires a heightened safety posture.[1][2] As a specialized intermediate, it often lacks a comprehensive, substance-specific toxicological dataset compared to commodity chemicals. Therefore, we must apply Structure-Activity Relationship (SAR) logic to predict hazards.[1]
This molecule combines two distinct reactive moieties:
The Aldehyde (Propanal backbone): High reactivity, potential for volatility, flammability, and significant respiratory/mucous membrane irritation. Aldehydes are known sensitizers.[1]
The Imidazole Ring: A nitrogen-containing heterocycle that acts as a base/nucleophile.[1] Imidazoles are frequently classified as skin corrosives or severe irritants and can cause irreversible eye damage.[1][3]
Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1] All manipulation must occur under engineering controls (fume hood).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the failure modes of standard laboratory protection against this specific chemical class.[1]
Hazard Domain
Predicted Risk Mechanism
Critical Consequence
Inhalation
Aldehyde vapor pressure + Imidazole dust
Bronchospasm, chemical pneumonitis, or sensitization (occupational asthma).[1]
Chemical burns or dermatitis.[1] Aldehydes can penetrate thin nitrile gloves rapidly.[1]
Eye Contact
High reactivity with corneal proteins
Permanent corneal opacification (blindness) due to cross-linking properties of aldehydes.[1]
Chemical Stability
Autoxidation: Aldehydes oxidize to carboxylic acids in air.[1]
Formation of acidic crusts; potential pressure buildup in sealed waste containers.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for alpha-substituted aldehydes due to permeation risks.[1] Use this matrix to select equipment based on the operation scale.
Table 1: Task-Based PPE Specifications
Component
Small Scale (< 1g)
Scale-Up (> 1g to 100g)
Technical Rationale
Hand Protection
Double Nitrile (min 0.11mm outer, 0.06mm inner)
Butyl Rubber or Laminate (Silver Shield)
Low-MW aldehydes permeate nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer for splash protection.[1]
Eye Protection
Chemical Splash Goggles (Indirect Vented)
Face Shield + Splash Goggles
Safety glasses allow vapors/dust to bypass the lens.[1] Goggles form a seal against lachrymatory vapors.[1]
Prevents saturation of cotton fabrics which can hold the irritant against the skin.[1]
Critical Note on Gloves: If you use standard disposable nitrile gloves, you must adopt a "Splash & Change" protocol. If any liquid touches the glove, strip and replace immediately. Do not trust the breakthrough time.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
The Static Problem: Imidazole derivatives are often fluffy, static-prone solids.[1]
Control: Use an anti-static gun or a polonium strip near the balance.[1] Alternatively, wipe the spatula with a dryer sheet (if trace contamination is acceptable) or use a static-dissipative weighing funnel.[1]
Atmosphere: If the aldehyde is an oil or low-melting solid, keep it cold (4°C) to reduce vapor pressure before opening.[1]
Phase B: Transfer & Solubilization
Solvent Choice: When dissolving, avoid strong oxidizers (e.g., peroxides) or strong mineral acids immediately, as the imidazole nitrogen will protonate exothermically, and the aldehyde may polymerize.
Vessel: Use round-bottom flasks with joint clips. Avoid open beakers to minimize vapor release.[1]
Phase C: Decontamination & Disposal
Quenching: Do not simply throw residue in the trash.[1]
Rinse glassware with a dilute sodium bisulfite (
) solution.[1] This forms a bisulfite adduct with the aldehyde, rendering it water-soluble and less volatile.[1]
Follow with a water rinse.[1][3][4][5][6][7][8][9][10]
Waste Stream: Dispose of as "Hazardous Organic Waste - Aldehyde/Base" .[1] Do not mix with Nitric Acid waste (explosion risk).[1]
Decision Logic for Safety (Visualization)
The following diagram outlines the decision-making process for handling uncharacterized imidazole-aldehydes.
Figure 1: Decision matrix for selecting PPE and engineering controls based on the physical state of the intermediate.
References
Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]
PubChem. (n.d.).[1] Compound Summary: Imidazole-2-carboxaldehyde (Analogous Hazard Data).[1] National Library of Medicine.[1] [Link]